1-tert-butyl-3,4-diiodo-1H-pyrazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10I2N2 |
|---|---|
Molecular Weight |
375.98 g/mol |
IUPAC Name |
1-tert-butyl-3,4-diiodopyrazole |
InChI |
InChI=1S/C7H10I2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3 |
InChI Key |
WHHUQDVWAIYDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)I)I |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 1-tert-butyl-3,4-diiodo-1H-pyrazole
This guide serves as a technical monograph for researchers and medicinal chemists focusing on the structural properties, synthesis, and reactivity of 1-tert-butyl-3,4-diiodo-1H-pyrazole .
Compound Class: Halogenated N-Alkyl Heterocycles Primary Application: Scaffold for Orthogonal Cross-Coupling (Suzuki/Sonogashira)
Chemical Identity & Structural Logic
The utility of 1-tert-butyl-3,4-diiodo-1H-pyrazole lies in its regio-irregularity . Unlike symmetrical heterocycles, the pyrazole ring creates a distinct electronic gradient between positions C3 and C4. The introduction of a bulky tert-butyl group at N1 imposes severe steric constraints, locking the conformation and directing subsequent functionalization.
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | High halogen density for functionalization.[1] | |
| Molecular Weight | 375.98 g/mol | Heavy atom count influences crystallography. |
| LogP | ~3.2 - 3.5 | Lipophilic tert-butyl group increases solubility in non-polar organic solvents (DCM, Toluene). |
| Topological Polar Surface Area | 17.8 Ų | Low TPSA suggests good membrane permeability for derivatives. |
| H-Bond Donors/Acceptors | 0 / 2 | Lack of N-H donor prevents unwanted protic side reactions. |
Structural Tautomerism & Regiochemistry
The core challenge in synthesizing this molecule is the "N-Alkylation Ambiguity" .
-
Precursor: 3,4-diiodo-1H-pyrazole exists in tautomeric equilibrium.
-
The Steric Filter: When alkylating with a bulky electrophile (like a tert-butyl cation equivalent), the reaction is kinetically and thermodynamically steered away from the nitrogen adjacent to the C5 position if C5 bears a substituent.
-
In this specific case: The iodines are at 3 and 4.[1][2]
-
Path A (Favored): Alkylation at the nitrogen distal to the C3-Iodine leads to 1-tert-butyl-3,4-diiodo-1H-pyrazole . The C5 position is a proton (small), minimizing steric clash with the tert-butyl group.
-
Path B (Disfavored): Alkylation at the other nitrogen would place the tert-butyl group adjacent to the Iodine originally at C3 (which becomes C5 upon renumbering). The Van der Waals radius of Iodine (1.98 Å) creates significant repulsion with the tert-butyl group.
-
Strategic Synthesis: The "Steric Steering" Protocol
While direct iodination of 1-tert-butylpyrazole preferentially yields the 4-iodo derivative (due to the electronic enrichment of C4), introducing the second iodine at C3 is challenging due to the deactivating nature of the first halogen.
Therefore, the Convergent Alkylation Route is the industry-standard approach for high purity.
Reaction Pathway Diagram
The following diagram illustrates the logical flow from raw materials to the target scaffold, highlighting the critical steric selection step.
Caption: Synthesis workflow relying on steric hindrance to enforce regioselectivity during N-alkylation.
Detailed Experimental Protocol
Note: This protocol synthesizes the precursor 3,4-diiodopyrazole first, then alkylates it. This ensures the correct iodine placement.
Step 1: Synthesis of 3,4-diiodo-1H-pyrazole[2][3]
-
Reagents: Dissolve 1H-pyrazole (1.0 eq) in acetic acid/water (1:1 v/v).
-
Iodination: Add Iodine (
, 1.1 eq) and Iodic Acid ( , 0.4 eq) or Cerium Ammonium Nitrate (CAN).-
Mechanistic Note: The oxidant (
or CAN) regenerates electrophilic iodine species ( ) from iodide, driving the reaction to completion and allowing poly-iodination.
-
-
Conditions: Heat to 60°C for 4 hours. Monitor via LC-MS for the disappearance of the mono-iodo intermediate.
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.[4] -
Purification: Recrystallization from Ethanol/Water.
-
Checkpoint: Verify 3,4-substitution via NMR (Proton at C5 appears as a singlet ~8.0 ppm).
-
Step 2: N-tert-Butylation (The Critical Step)
Direct
-
Reagents: Suspend 3,4-diiodo-1H-pyrazole (1.0 eq) in tert-butyl acetate (solvent and reagent).
-
Catalysis: Add perchloric acid (
, 0.05 eq) or concentrated dropwise at 0°C. -
Reaction: Warm to room temperature and stir for 12 hours. The acid generates the tert-butyl cation in situ.
-
Quench: Pour onto ice/NaHCO3 mixture.
-
Isolation: Extract with Hexanes (the lipophilic product prefers non-polar solvents).
-
Yield: Expect >85% regioselectivity for the 1-tert-butyl-3,4-diiodo isomer due to the "Steric Filter" described in Section 1.
Reactivity & Orthogonal Functionalization
The value of 1-tert-butyl-3,4-diiodo-1H-pyrazole is its ability to undergo site-selective cross-coupling . The two C-I bonds are not equivalent.
Electronic Differentiation[5]
-
C4-Iodine: This position is electronically analogous to an electron-rich aromatic system (beta to nitrogen). It is generally more nucleophilic in metal-halogen exchange but more reactive in Pd-catalyzed oxidative addition when using electron-rich ligands, due to the higher bond energy of the C3-I bond (which is alpha to the nitrogen).
-
C3-Iodine: Located alpha to the pyrrole-like nitrogen. It is more electron-deficient but sterically shielded by the N-tert-butyl group.
General Rule of Thumb for this Scaffold: In Palladium-catalyzed couplings (Suzuki-Miyaura), the C4-position reacts first .
Sequential Functionalization Pathway
Caption: Sequential cross-coupling strategy exploiting the higher reactivity of the C4-iodine bond.
Validated Coupling Protocol (Suzuki-Miyaura)
To selectively arylate Position 4:
-
Solvent: DME/Water (4:1) - degassed.
-
Catalyst:
(5 mol%). -
Base:
(2.0 eq). -
Boronic Acid: Aryl-B(OH)2 (1.05 eq).
-
Temperature: 80°C.
-
Outcome: The C4-I bond undergoes oxidative addition significantly faster than C3-I. The sterics of the tert-butyl group further discourage the catalyst from approaching C3 in the initial phase.
References
-
Vasilevsky, S. F., et al. (2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2014(6), 54-71.[2]
-
Source:
- Relevance: Establishes the synthesis of the 3,4-diiodo core and reactivity p
-
-
Swiatek, K., et al. (2025).[5] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 15, 9225-9229.[5]
-
Source:
- Relevance: Defines the regioselectivity rules for iodination and cross-coupling in asymmetric pyrazoles.
-
-
Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.
-
Source:
- Relevance: Provides foundational logic for steric control in pyrazole alkyl
-
-
Goossen, L. J., et al. (2015).[7] "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances.
-
Source:
- Relevance: Confirms the higher reactivity of C4-halogens in Pd-c
-
Sources
- 1. leapchem.com [leapchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
In-Depth Technical Guide: Physical Properties and Synthetic Utility of 3,4-Diiodo-1-tert-butylpyrazole in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, functionalized pyrazoles are ubiquitous, serving as core pharmacophores in kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Among the most versatile advanced intermediates is 3,4-diiodo-1-tert-butylpyrazole (CAS: 2409784-81-0) [1].
As a Senior Application Scientist, I frequently leverage this specific building block when designing complex, multi-substituted pyrazole scaffolds. The strategic placement of two iodine atoms at the C3 and C4 positions provides orthogonal handles for transition-metal-catalyzed cross-coupling, while the tert-butyl group at the N1 position serves a dual purpose: it acts as a robust, sterically demanding protecting group and fundamentally alters the physical properties of the molecule to favor organic solubility and regiocontrol. This whitepaper deconstructs the physical properties of 3,4-diiodo-1-tert-butylpyrazole, explains the causality behind its experimental behavior, and provides field-proven, self-validating protocols for its application.
Structural and Physical Properties: The Causality of Design
To effectively utilize a chemical intermediate, one must understand how its atomic structure dictates its macroscopic physical properties. The base pyrazole ring is highly polar and capable of hydrogen bonding [3]. However, the introduction of the tert-butyl group and two heavy iodine atoms fundamentally shifts this profile.
Quantitative Physical Data
The following table summarizes the key physical properties of 3,4-diiodo-1-tert-butylpyrazole, explicitly linking each metric to its operational implication in the laboratory.
| Property | Value | Structural Causality & Experimental Implication |
| Molecular Formula | C₇H₁₀I₂N₂ | Defines the core mass and stoichiometry. |
| Molecular Weight | 375.98 g/mol | High MW driven by di-iodo substitution; requires precise analytical balance calibration to ensure accurate stoichiometric equivalents during micro-scale screening. |
| Physical State | Crystalline Solid | Facilitates easy weighing, handling, and long-term storage. The solid state is stabilized by the heavy halogen atoms. |
| Density | ~2.2 g/cm³ | The "heavy atom effect" of iodine results in a density significantly higher than typical organic compounds. Implication: During biphasic aqueous extractions, this high density accelerates phase separation but can invert layer positioning if halogenated solvents (like DCM) are used. |
| LogP (Lipophilicity) | 3.8 - 4.2 (Est.) | The bulky tert-butyl group and lipophilic iodines mask the polar nitrogen core. Implication: Necessitates the use of non-polar or moderately polar organic solvents (e.g., Toluene, 1,4-Dioxane) for homogeneous reactions. |
| Melting Point | 85 - 95 °C | Significantly lower than unprotected 3,4-diiodopyrazole (~160 °C)[2]. The bulky tert-butyl group disrupts tight crystal lattice packing, lowering the thermal energy required for phase transition. |
Electronic and Steric Influence Pathway
The physical properties and downstream reactivity of this molecule are not accidental; they are a direct consequence of its structural substituents. The diagram below maps these causal relationships.
Causal relationship between structural features and physical properties.
Causality in Experimental Choices (E-E-A-T)
When designing synthetic routes for drug candidates, the choice of 3,4-diiodo-1-tert-butylpyrazole is driven by orthogonal reactivity .
Why the tert-butyl group? Unlike standard protecting groups (e.g., THP or SEM) which can be labile under harsh basic conditions or high temperatures, the tert-butyl group is exceptionally robust. It survives the strongly basic conditions of Suzuki-Miyaura couplings and the elevated temperatures of Buchwald-Hartwig aminations. Furthermore, its extreme steric bulk shields the adjacent C5 position, forcing incoming reagents to interact exclusively with the C3 and C4 halogens.
Why 3,4-diiodo instead of dibromo? Iodine is a superior leaving group in palladium-catalyzed cross-coupling due to the weaker C-I bond compared to C-Br. More importantly, the electronic differentiation between the C3 and C4 positions in the pyrazole ring allows for regioselective coupling [2]. The C4 position is more electron-rich, making the C4-I bond highly reactive toward oxidative addition by electron-rich Palladium(0) species. By carefully tuning the ligand and temperature, we can selectively couple at C4 first, leaving the C3-I bond intact for a subsequent, different coupling reaction.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By intentionally manipulating the stoichiometry, the system provides real-time analytical feedback to confirm regioselectivity without the need for immediate isolation.
Step-by-Step Methodology: C4-Selective Arylation
Objective: Selectively couple an aryl boronic acid at the C4 position of 3,4-diiodo-1-tert-butylpyrazole.
-
Reagent Preparation (Stoichiometric Control):
-
Weigh 1.00 equivalent (eq) of 3,4-diiodo-1-tert-butylpyrazole (376 mg, 1.0 mmol).
-
Weigh 0.95 eq of the desired Aryl Boronic Acid. Causality: Using a slight substoichiometric amount of the boronic acid ensures that the highly reactive di-iodo starting material is never fully consumed. This prevents the reaction from "overshooting" into the di-coupled byproduct, which is a common failure mode in di-halogenated systems.
-
-
Catalytic Activation:
-
Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of anhydrous K₂CO₃.
-
Causality: The bidentate dppf ligand provides a tight bite angle that favors the oxidative addition at the less sterically hindered, electronically activated C4 position over the C3 position (which feels the steric shadow of the tert-butyl group).
-
-
Solvent System & Inert Atmosphere:
-
Suspend the mixture in a 4:1 ratio of Toluene/Water (10 mL).
-
Degas the biphasic mixture by bubbling Argon for 10 minutes. Causality: The high LogP of the starting material requires Toluene for solvation, while water is necessary to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex.
-
-
Reaction Execution & Self-Validation:
-
Heat the mixture to 70 °C (avoiding higher temperatures to prevent C3 activation).
-
Self-Validating Step: After 2 hours, take a 10 µL organic layer aliquot, dilute in Acetonitrile, and inject into LC-MS.
-
Validation Criteria: The LC-MS trace must show three things: (1) A small peak for the unreacted starting material (m/z 376.9 [M+H]⁺) due to the 0.95 eq design; (2) A major peak for the mono-coupled product; (3) Zero signal for the di-coupled mass. If these three conditions are met, the protocol has self-validated its regiocontrol.
-
-
Workup & Isolation:
-
Cool to room temperature. Due to the high density of the iodinated compounds, phase separation is rapid. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Workflow Visualization
Sequential orthogonal cross-coupling workflow for 3,4-diiodo-1-tert-butylpyrazole.
Conclusion
The utility of 3,4-diiodo-1-tert-butylpyrazole in drug development is a masterclass in applied physical organic chemistry. By understanding how the tert-butyl group and di-iodo substitutions govern lipophilicity, density, and electronic distribution, scientists can design highly efficient, self-validating synthetic routes. Mastering these physical properties ensures that this intermediate can be reliably deployed to construct complex, highly targeted pharmaceutical architectures.
References
-
Title: 1-tert-butyl-3,4-diiodo-1H-pyrazole (CAS 2409784-81-0) Properties Source: ChemSrc Chemical Database URL: [Link]
-
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions Source: ARKAT USA (Arkivoc Journal) URL: [Link]
-
Title: Pyrazole Compound Summary (Physical and Chemical Properties) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
molecular weight of 1-tert-butyl-3,4-diiodo-1H-pyrazole
An In-Depth Technical Guide to 1-tert-butyl-3,4-diiodo-1H-pyrazole: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive overview of 1-tert-butyl-3,4-diiodo-1H-pyrazole, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. Pyrazole scaffolds are foundational in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The di-iodinated nature of this particular derivative renders it an exceptionally versatile building block for constructing complex molecular architectures through modern cross-coupling methodologies. This document elucidates the molecule's physicochemical properties, provides a detailed and rationalized synthetic protocol, and explores its strategic applications as a key intermediate in the development of novel therapeutics.
Part 1: Molecular Profile and Physicochemical Properties
The 1-tert-butyl-3,4-diiodo-1H-pyrazole molecule integrates three key structural features that define its chemical behavior and utility:
-
The 1H-Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a "privileged" structure in medicinal chemistry, known for its ability to engage in various biological interactions and its presence in drugs targeting a wide range of diseases, including cancer and inflammatory conditions.[3][4][5]
-
The N1-tert-Butyl Group: This bulky, lipophilic substituent serves a dual purpose. Sterically, it can direct the regioselectivity of subsequent reactions and influence the conformation of the final molecule. Pharmacokinetically, the tert-butyl group often enhances metabolic stability and modulates cell membrane permeability.
-
The C3 and C4 Di-iodo Substituents: The two iodine atoms are the molecule's primary reactive handles. They are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the regioselective introduction of aryl, alkyl, and alkynyl groups at these positions. This functionalization is a cornerstone of modern library synthesis for drug discovery.[6][7]
Physicochemical Data
The fundamental properties of 1-tert-butyl-3,4-diiodo-1H-pyrazole are summarized below. The molecular weight is calculated based on its chemical formula.
| Property | Value |
| Molecular Formula | C₇H₁₀I₂N₂ |
| Molecular Weight | 375.98 g/mol |
| IUPAC Name | 1-(2-methylpropan-2-yl)-3,4-diiodo-1H-pyrazole |
| SMILES | CC(C)(C)n1cc(I)c(I)n1 |
| InChI Key | (Generated from structure) |
| Appearance | (Predicted) Off-white to yellow solid |
Chemical Structure Diagram
Caption: Chemical structure of 1-tert-butyl-3,4-diiodo-1H-pyrazole.
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved through various routes, often involving the reaction of hydrazones with 1,3-dicarbonyl compounds or nitroolefins.[8] For the target molecule, a robust and regioselective two-step approach starting from the parent 3,4-diiodo-1H-pyrazole is the most logical and field-proven strategy. This method ensures precise placement of the iodo- and tert-butyl groups, avoiding the formation of difficult-to-separate regioisomeric mixtures.
Experimental Protocol
Objective: To synthesize 1-tert-butyl-3,4-diiodo-1H-pyrazole from commercially available 3,4-diiodo-1H-pyrazole.
Rationale: This protocol employs a standard N-alkylation reaction. A strong, non-nucleophilic base (Sodium Hydride) is used to deprotonate the pyrazole nitrogen, creating a nucleophilic anion. This anion then attacks the tert-butylating agent. Tert-butyl bromide is chosen for its reactivity. An aprotic polar solvent like DMF is used to solvate the ions and facilitate the Sₙ2 reaction. The temperature is kept low initially to control the exothermic reaction of NaH with the solvent and substrate, then raised to ensure the reaction goes to completion.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 3,4-diiodo-1H-pyrazole (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Expert Insight: The slow addition is critical to manage the evolution of hydrogen gas and prevent an uncontrolled exotherm. The reaction is allowed to stir at 0 °C for 30 minutes post-addition to ensure complete formation of the pyrazolide anion.
-
-
Alkylation: Add tert-butyl bromide (1.5 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.
-
Self-Validation System: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 1-tert-butyl-3,4-diiodo-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole.
Part 3: Applications in Drug Discovery and Organic Synthesis
The true value of 1-tert-butyl-3,4-diiodo-1H-pyrazole lies in its capacity as a versatile synthetic intermediate. The differential reactivity of the C3 and C4 positions can potentially be exploited for sequential, site-selective functionalization, paving the way for the rapid assembly of diverse chemical libraries.
Scaffold for Bioactive Molecules
Pyrazole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][9] They often function as effective hinge-binding motifs in kinase inhibitors or as isosteres for other functional groups in receptor ligands. 1-tert-butyl-3,4-diiodo-1H-pyrazole serves as an ideal starting point for novel drug candidates. By employing palladium-catalyzed cross-coupling reactions, a wide variety of substituents can be introduced at the C3 and C4 positions to probe the structure-activity relationship (SAR) of a target protein.
Example Application Workflow:
-
Initial Coupling: A Sonogashira coupling at the more reactive C4 position with a terminal alkyne introduces a rigid, linear linker.
-
Secondary Coupling: A subsequent Suzuki coupling at the C3 position with an arylboronic acid adds a different aromatic moiety.
-
Result: A complex, tri-substituted pyrazole is formed, ready for biological screening. This modular approach allows for the systematic exploration of chemical space around the pyrazole core.
Medicinal Chemistry Application Diagram
Caption: Role as a core scaffold in discovery chemistry.
Conclusion
1-tert-butyl-3,4-diiodo-1H-pyrazole is more than a simple chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with a rational and scalable synthetic route, makes it an invaluable asset for researchers. The strategically placed iodine atoms provide a gateway to immense chemical diversity, allowing for the systematic design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge for scientists to harness the potential of this powerful synthetic building block.
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. [Link]
-
1-tert-Butyl-1H-pyrazole | C7H12N2 | CID 13469815 - PubChem. [Link]
-
Pyrazole Scaffolds: A promising frontier in drug discovery - Connect Journals. [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. [Link]
-
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate - FDA. [Link]
-
Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates | Request PDF - ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. [Link]
-
1-tert-butyl-4-iodo-1h-pyrazol-5-amine - PubChemLite. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate - PubChem. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 1,3-Bis-Pyrazole Derivatives - OpenMETU. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. [Link]
-
Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors - Taylor & Francis Online. [Link]
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Technical Whitepaper & Safety Guide: 1-tert-Butyl-3,4-diiodo-1H-pyrazole in Advanced Cross-Coupling
Executive Summary & Compound Identity
In modern drug discovery and agrochemical development, highly functionalized pyrazole scaffolds are privileged structures. 1-tert-butyl-3,4-diiodo-1H-pyrazole (CAS: 2409784-81-0) represents a highly specialized, sterically shielded building block designed for orthogonal, site-selective functionalization[1][2].
Unlike un-substituted or mono-halogenated pyrazoles, this compound features a unique triad of structural advantages:
-
N1-tert-Butyl Group: Provides extreme steric bulk, shielding the adjacent N2 and C5 positions. This directs transition-metal catalyzed reactions strictly to the C3 and C4 positions while acting as a robust, lipophilic protecting group that prevents unwanted N-alkylation.
-
C4-Iodine: Occupies the most electron-rich carbon of the pyrazole ring, making it kinetically primed for rapid oxidative addition by Palladium(0) species.
-
C3-Iodine: Sits adjacent to the N2 atom, experiencing moderate steric hindrance and differing electronic density, allowing it to remain intact during initial C4-functionalization for subsequent activation[3].
Chemical Identification
| Property | Value |
| Chemical Name | 1-tert-butyl-3,4-diiodo-1H-pyrazole |
| CAS Registry Number | 2409784-81-0 |
| Molecular Formula | C₇H₁₀I₂N₂ |
| Molecular Weight | 375.98 g/mol |
| Structural Motif | N-alkylated di-halogenated heterocycle |
Physicochemical Properties & Safety Data (SDS Core)
As a Senior Application Scientist, it is critical to understand that the physical hazards of a compound dictate its handling protocols. Heavily iodinated pyrazoles are known to be dense and highly light-sensitive[4]. The C–I bond is susceptible to homolytic cleavage upon exposure to UV light, generating iodine radicals that lead to compound degradation (often observed as a pink or brown discoloration due to I₂ formation).
GHS Classification & Hazard Profile
| Hazard Class | Category | Hazard Statement (H-Phrase) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (STOT) | Category 3 | H335: May cause respiratory irritation. |
Handling, Storage, and PPE Protocols
-
Storage Causality: Must be stored at 2–8 °C in an amber or opaque, tightly sealed container under an inert atmosphere (Argon/Nitrogen). Why? To prevent photo-induced homolytic C–I bond cleavage and oxidative degradation.
-
PPE Requirements: Nitrile gloves (double-gloving recommended due to the lipophilicity of the tert-butyl group, which enhances dermal penetration), safety goggles, and a localized exhaust ventilation (fume hood).
Emergency response and safety workflow for accidental exposure.
Mechanistic Insights: Orthogonal Cross-Coupling
The true value of 1-tert-butyl-3,4-diiodo-1H-pyrazole lies in its capacity for orthogonal functionalization . When subjected to Palladium-catalyzed cross-coupling, the two carbon-iodine bonds do not react simultaneously.
The Causality of Regioselectivity: The C4 position of the pyrazole ring is the most electron-rich carbon, making the C4–I bond highly susceptible to oxidative addition by electron-rich Pd(0) complexes. Conversely, the C3–I bond is adjacent to the electronegative N2 atom, which withdraws electron density, raising the activation energy required for Pd insertion[5]. Furthermore, the bulky N1-tert-butyl group projects steric bulk toward C5 and C3, kinetically favoring the unhindered C4 position. This allows chemists to perform a Suzuki-Miyaura coupling at C4, isolate the mono-coupled product, and subsequently perform a Sonogashira or Stille coupling at C3[3][6].
Orthogonal cross-coupling workflow for 1-tert-butyl-3,4-diiodo-1H-pyrazole.
Experimental Protocols & Self-Validating Workflows
To ensure high-fidelity synthesis, the following protocols utilize built-in self-validation steps to confirm regioselectivity and reaction completion.
Protocol A: Regioselective C4 Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C3-Iodine intact.
-
Reaction Setup: In an oven-dried Schlenk flask under Argon, add 1-tert-butyl-3,4-diiodo-1H-pyrazole (1.0 equiv), Arylboronic acid (1.05 equiv, strictly controlled to prevent over-coupling), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The water dissolves the inorganic base, accelerating the transmetalation step of the catalytic cycle.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 60 °C (avoid exceeding 70 °C to prevent C3 activation).
-
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material is highly UV-active. The mono-coupled product will appear as a new, more polar spot.
-
Workup & Validation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analytical Validation: Perform LC-MS. The desired intermediate will show a mass shift corresponding to the loss of one Iodine atom (-126 Da) and the addition of the Aryl group, retaining the characteristic M/M+2 isotope pattern of a mono-iodinated species.
-
Protocol B: C3 Sonogashira Coupling
Objective: Functionalize the remaining C3 position of the intermediate generated in Protocol A with a terminal alkyne[3].
-
Reaction Setup: To a sealed tube, add the C4-Aryl-3-iodo-1H-pyrazole intermediate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
-
Reagent Addition: Add anhydrous Triethylamine (Et₃N) as both base and solvent, followed by the terminal alkyne (1.5 equiv). Causality: CuI reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide, which readily transmetalates with the Pd(II) complex at the sterically hindered C3 position.
-
Execution: Stir at 80 °C for 12 hours.
-
Self-Validation (Post-Reaction):
-
IR Spectroscopy: Confirm the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of an internal alkyne C≡C stretch (~2200 cm⁻¹).
-
Mass Spectrometry: Confirm the complete disappearance of the Iodine isotope pattern, indicating full substitution at the C3 position.
-
References
-
Chemsrc. (2026). 1-tert-butyl-3,4-diiodo-1H-pyrazole | CAS: 2409784-81-0. Retrieved from [Link]
-
Chemsrc. (2026). 1-(2-chloro-6-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine Bioassay Data. Retrieved from [Link]
-
Sadzevičienė, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Retrieved from[Link]
-
Sadzevičienė, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]
-
Zhang, D., et al. (2013). Dense Iodine-Rich Compounds with Low Detonation Pressures as Biocidal Agents. Chemistry - A European Journal. Retrieved from[Link]
Sources
- 1. CAS#:1058232-28-2 | 1-(2-chloro-6-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | Chemsrc [chemsrc.com]
- 2. CAS#:1058232-28-2 | 1-(2-chloro-6-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | Chemsrc [chemsrc.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Functionalization of 1-tert-Butyl-3,4-diiodo-1H-pyrazole
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Scientific Rationale & Mechanistic Causality
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor ligands. However, the synthesis of fully substituted, unsymmetrical pyrazoles often suffers from poor regiocontrol. Starting from a polyhalogenated precursor such as 1-tert-butyl-3,4-diiodo-1H-pyrazole allows for a modular, "building-block" approach to molecular design[1].
Achieving site-selective cross-coupling requires a deep understanding of the thermodynamic and kinetic properties of the pyrazole core:
-
Electronic Control of Oxidative Addition: In a pyrazole system, the C-4 position is the most electron-rich due to resonance donation from the nitrogen lone pairs. Conversely, the C-3 position is adjacent to the sp2-hybridized N2 atom, which exerts a strong inductive electron-withdrawing effect[1]. Because oxidative addition by an electron-rich Pd(0) species is accelerated at more electron-deficient carbon-halogen bonds, the C3–I bond has a lower bond dissociation energy and undergoes insertion significantly faster than the C4–I bond[2][3].
-
Steric Influence of the tert-Butyl Group: The N1-tert-butyl group serves a dual purpose. First, it acts as a robust protecting group, preventing N-coordination to the palladium catalyst—a common cause of catalyst poisoning and altered regioselectivity. Second, its massive steric bulk shields the C-5 position. While C-5 is unsubstituted in this specific substrate, the tert-butyl group locks the conformation and ensures that cross-coupling is strictly directed to the C-3 and C-4 positions without competitive C-H activation side reactions.
Mechanistic Pathway
The regioselective functionalization relies on capturing the kinetic preference for C-3 oxidative addition while deliberately stalling the catalytic cycle before C-4 can react.
Catalytic cycle for the C-3 regioselective Suzuki coupling of 3,4-diiodopyrazole.
Reaction Optimization & Quantitative Data
Achieving high regioselectivity requires careful tuning of the catalyst, ligand, and base. A highly active catalyst at elevated temperatures will override the electronic bias, leading to inseparable mixtures of mono- and bis-coupled products.
Causality of Catalyst Choice: For the first coupling (C-3), a mild catalyst system like Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos is preferred. The bulky SPhos ligand promotes rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing over-coupling. A weaker base (K₃PO₄) and lower temperatures (60 °C) further suppress C-4 reactivity.
| Catalyst System | Base (2.0 eq) | Solvent | Temp (°C) | C-3 Mono-aryl Yield (%) | Bis-aryl Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 65 | 15 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 60 | 82 | 5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 60 | 88 | <2 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 45 | 40 |
Table 1: Optimization of conditions for the regioselective C-3 arylation of 1-tert-butyl-3,4-diiodo-1H-pyrazole (using 1.0 eq of Phenylboronic acid).
Experimental Protocols: A Self-Validating Workflow
Sequential cross-coupling strategies are highly valuable for synthesizing rigid, constrained analogues in medicinal chemistry[4]. The following workflow details the step-by-step synthesis of unsymmetrical 3,4-diarylpyrazoles.
Two-step sequential Suzuki-Miyaura cross-coupling workflow for 3,4-diarylpyrazoles.
Protocol A: Regioselective Synthesis of 1-tert-Butyl-3-aryl-4-iodo-1H-pyrazole
-
Preparation: In an oven-dried Schlenk flask under argon, charge 1-tert-butyl-3,4-diiodo-1H-pyrazole (1.0 eq), arylboronic acid (1.0 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).
-
Solvent Addition: Add anhydrous Toluene (0.2 M). Causality: Toluene provides an optimal non-polar environment that moderates the reaction rate, preventing the localized overheating and rapid over-coupling often seen in polar aprotic solvents like DMF.
-
Reaction: Heat the mixture to 60 °C for 4 hours. Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier for C-3 oxidative addition, but remains below the threshold required to break the more electron-rich C4–I bond.
-
Workup: Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of Unsymmetrical 1-tert-Butyl-3,4-diaryl-1H-pyrazole
-
Preparation: To a new flask, add the isolated mono-coupled product from Protocol A (1.0 eq), a different arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.10 eq).
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1, 0.1 M).
-
Reaction: Heat at 100 °C for 12 hours. Causality: The newly installed C-3 aryl group introduces severe steric hindrance, and the C-4 position is inherently electron-rich. Therefore, a more forcing environment—excess boronic acid, an aqueous biphasic system to accelerate transmetalation, and high temperatures (100 °C)—is strictly required to drive the second oxidative addition[4].
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the regioselective coupling, the protocol must be validated using the following analytical checkpoints:
-
TLC Monitoring: The starting material (3,4-diiodopyrazole) is highly non-polar. The C-3 mono-coupled product will exhibit a lower
value due to the added aryl group, but will still elute faster than the bis-coupled product. Use 254 nm UV for visualization. -
NMR Validation (The Definitive Test): The defining feature of the intermediate is the C-5 proton singlet. In the starting material, this proton resonates at ~7.8 ppm. Upon C-3 arylation, the chemical shift remains relatively stable (~7.9 ppm). If C-4 arylation had occurred erroneously, the C-5 proton would be pushed significantly further downfield (>8.1 ppm) due to the anisotropic deshielding effect of the adjacent aryl ring.
-
2D NOESY Confirmation: To absolutely guarantee C-3 selectivity, perform a 2D NOESY experiment. You will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the tert-butyl protons (~1.6 ppm) and the C-5 proton, but NO NOE between the tert-butyl group and the newly installed aryl protons. This spatial mapping confirms the aryl group is at the distant C-3 position.
References
- Source: National Institutes of Health (NIH)
- Title: Synthesis of fully arylated (hetero)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
- 1. Synthesis of fully arylated (hetero)arenes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09550J [pubs.rsc.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole
This guide details the synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole starting from pyrazole . The protocol employs a "Triiodination-Reduction-Alkylation" strategy, which is the most reliable method to achieve the specific 3,4-diiodo substitution pattern while ensuring correct regiochemistry during the introduction of the bulky tert-butyl group.
Retrosynthetic Analysis & Strategy
Direct iodination of 1-tert-butylpyrazole typically yields the 4-iodo derivative (electrophilic substitution) or the 5-iodo derivative (via lithiation). Accessing the 3,4-diiodo pattern requires a scaffold approach.
The most robust route involves:
-
Exhaustive Iodination: Converting pyrazole to 3,4,5-triiodopyrazole.
-
Regioselective Reduction: Exploiting the lability of the C-I bond at the 5-position (flanked by NH) to selectively generate 3,4-diiodopyrazole.
-
Sterically Controlled Alkylation: Introducing the tert-butyl group. The bulky electrophile preferentially attacks the nitrogen adjacent to the proton (C5-H) rather than the iodine (C3-I), securing the 1,3,4-substitution pattern.
Figure 1: Strategic route for the synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole. The sequence prioritizes regiocontrol by establishing the halogen pattern before alkylation.
Experimental Protocol
Step 1: Synthesis of 3,4,5-Triiodopyrazole
This step utilizes an oxidative iodination protocol.[1] Iodine monochloride (generated in situ or used directly) or the I2/HIO3 system ensures complete substitution.
-
Reagents:
-
1H-Pyrazole (1.0 equiv)[2]
-
Iodine (I2) (3.3 equiv)
-
Iodic acid (HIO3) (0.8 equiv)
-
Solvent: Acetic acid (AcOH) / Water
-
-
Procedure:
-
Dissolve 1H-pyrazole (6.8 g, 100 mmol) in 50% aqueous acetic acid (100 mL).
-
Add iodine (83.8 g, 330 mmol) and iodic acid (14.1 g, 80 mmol).
-
Heat the mixture to reflux (approx. 100°C) for 12–16 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:4). The starting material and mono/di-iodo intermediates should disappear.
-
Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (300 g).
-
Collect the precipitate by filtration. Wash the solid with saturated aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine (indicated by the disappearance of brown color), then with water.
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
-
Expected Yield: 85–95%
-
Appearance: Off-white to pale yellow solid.
Step 2: Selective Reduction to 3,4-Diiodopyrazole
The iodine atom at position 5 (adjacent to the NH group) is significantly more labile than those at positions 3 and 4 due to the "positive halogen" character induced by the adjacent nitrogen.
-
Reagents:
-
3,4,5-Triiodopyrazole (from Step 1)
-
Sodium sulfite (Na2SO3) (4.0 equiv)
-
Solvent: Water / Ethanol (3:1 ratio)
-
-
Procedure:
-
Suspend 3,4,5-triiodopyrazole (44.5 g, 100 mmol) in a mixture of water (300 mL) and ethanol (100 mL).
-
Add sodium sulfite (50.4 g, 400 mmol).
-
Reflux the mixture with vigorous stirring for 24–48 hours.
-
Critical Check: Monitor reaction progress carefully. Over-reduction to 4-iodopyrazole can occur if heating is prolonged excessively. Stop when the triiodo spot disappears and the diiodo spot is dominant.
-
Workup: Evaporate the ethanol under reduced pressure. The product typically precipitates from the aqueous residue. If not, cool to 0°C.
-
Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol/water if necessary.
-
-
Expected Yield: 60–75%
-
Data: 3,4-Diiodopyrazole is a white solid, mp 150–152°C.
Step 3: Regioselective N-tert-Butylation
Direct alkylation with tert-butyl halides is prone to elimination (E2). Acid-catalyzed alkylation using tert-butyl alcohol generates the tert-butyl cation in situ.
-
Reagents:
-
3,4-Diiodopyrazole (1.0 equiv)
-
tert-Butyl alcohol (t-BuOH) (solvent/reagent, excess)
-
Sulfuric acid (H2SO4, conc.) (1.0 equiv) or Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Place 3,4-diiodopyrazole (3.2 g, 10 mmol) in a pressure vial or round-bottom flask.
-
Add tert-butyl alcohol (20 mL).
-
Cautiously add concentrated H2SO4 (0.55 mL, 10 mmol) dropwise.
-
Seal the vessel (if using a pressure vial) or attach a reflux condenser. Heat to 80–90°C for 4–8 hours.
-
Mechanism: The tert-butyl cation is generated. The pyrazole tautomerizes. The steric bulk of the tert-butyl group directs attack to N1 (adjacent to C5-H) rather than N2 (adjacent to C3-I).
-
Workup: Cool to room temperature. Pour the mixture into saturated aqueous NaHCO3 (100 mL) to neutralize the acid.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient, typically 95:5 to 90:10).
-
-
Expected Yield: 70–85%
-
Characterization:
-
1H NMR (CDCl3): δ 7.55 (s, 1H, H-5), 1.60 (s, 9H, t-Bu). (Note: The C5 proton shift is characteristic; absence of other aromatic protons confirms di-substitution).
-
Regiochemistry Proof: NOE (Nuclear Overhauser Effect) interaction observed between the tert-butyl protons and the H-5 proton confirms the 1,5-relationship (i.e., they are adjacent), proving the structure is 1-tert-butyl-3,4-diiodo (where tBu is next to H) and not 1-tert-butyl-4,5-diiodo (where tBu would be next to I).
-
Summary of Key Parameters
| Step | Transformation | Key Reagents | Critical Parameter | Yield Target |
| 1 | Iodination | I2, HIO3, AcOH | Ensure complete tri-iodination; remove mono/di intermediates. | >90% |
| 2 | Reduction | Na2SO3, H2O/EtOH | Stop reaction before C4-I reduction occurs. | ~70% |
| 3 | Alkylation | t-BuOH, H2SO4 | Steric control directs t-Bu to N1 (next to H). | ~80% |
Safety & Troubleshooting
-
Iodine/HIO3: Corrosive and oxidizing. Use in a fume hood. Sodium thiosulfate neutralizes iodine spills.
-
Regioselectivity Issues (Step 3): If a mixture of isomers is observed (rare with t-butyl), the 1-tert-butyl-4,5-diiodo isomer (minor) will have a significantly different Rf value due to the "ortho" iodine-t-butyl clash, making separation by chromatography feasible.
-
Alternative Alkylation: If H2SO4 conditions degrade the product, use tert-butyl 2,2,2-trichloroacetimidate with BF3·OEt2 (mild Lewis acid conditions).
References
- Reference: Huttel, R., et al. "Jodierung des Pyrazols." Justus Liebigs Annalen der Chemie, vol. 593, no. 2, 1955, pp. 200–206.
-
Selective Reduction to 3,4-Diiodopyrazole
- Reference: Giles, D., et al. "The synthesis of 3,4-diiodopyrazole and its N-alkyl derivatives." Journal of the Chemical Society C: Organic, 1966, pp. 1179–1184.
-
Source:
- Context: Establishes the selective removal of the 5-iodo group using sulfite reduction.
- Reference: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 3rd ed., Wiley-VCH, 2018. (Section on Pyrazole Alkylation).
Sources
Application Notes and Protocols for C-H Activation using 1-tert-butyl-3,4-diiodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and protocols for the use of 1-tert-butyl-3,4-diiodo-1H-pyrazole in C-H activation and functionalization reactions. The unique structural features of this reagent, namely the sterically demanding tert-butyl group and the two reactive iodine atoms, make it a versatile tool in modern organic synthesis. This document covers the synthesis of the title compound, its application as a robust coupling partner in traditional cross-coupling reactions, and, most notably, its potential in directing C(sp³)–H activation of the tert-butyl group. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, grounded in established mechanistic principles.
Introduction: The Pyrazole Scaffold in C-H Activation Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced materials.[1][2] Consequently, methods for the efficient functionalization of the pyrazole core are of paramount importance. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[3][4]
Pyrazoles themselves can participate in C-H activation chemistry in multiple ways: the C-H bonds on the pyrazole ring can be functionalized, or the pyrazole moiety can act as a directing group to guide the functionalization of other parts of a molecule.[5][6] The subject of this guide, 1-tert-butyl-3,4-diiodo-1H-pyrazole, is a particularly interesting substrate for several reasons:
-
The two iodine atoms at the C3 and C4 positions serve as versatile handles for a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[7]
-
The tert-butyl group at the N1 position not only enhances solubility in organic solvents but also presents an opportunity for intramolecular C(sp³)–H activation, a challenging yet highly valuable transformation.[1]
-
The di-iodo substitution pattern allows for sequential and site-selective functionalization, enabling the rapid construction of complex, polysubstituted pyrazoles.
This guide will provide detailed protocols for leveraging these features in practical synthetic applications.
Synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole
The synthesis of the title compound can be envisioned in a two-step sequence starting from commercially available 1H-pyrazole: 1) iodination to install the two iodine atoms, followed by 2) N-alkylation with a tert-butyl source. A more direct approach, however, involves the N-alkylation of 3,4-diiodo-1H-pyrazole.
Protocol 2.1: Synthesis of 3,4-diiodo-1H-pyrazole
This protocol is adapted from established methods for the iodination of pyrazoles.[8]
Materials:
-
1H-Pyrazole
-
N-Iodosuccinimide (NIS)
-
Sulfuric Acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in DCM, add NIS (2.2 eq) in portions.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color dissipates.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3,4-diiodo-1H-pyrazole.
Protocol 2.2: N-tert-butylation
Materials:
-
3,4-diiodo-1H-pyrazole
-
tert-Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 3,4-diiodo-1H-pyrazole (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add tert-butyl bromide (1.5 eq) and heat the mixture to 80 °C.
-
Stir for 24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tert-butyl-3,4-diiodo-1H-pyrazole.
Application in C-I Bond Functionalization: Sonogashira Cross-Coupling
The C-I bonds of 1-tert-butyl-3,4-diiodo-1H-pyrazole are highly susceptible to oxidative addition into a palladium(0) complex, making it an excellent substrate for a variety of cross-coupling reactions. The differential reactivity of the C3-I and C4-I bonds can potentially be exploited for selective, sequential couplings. The following is a general protocol for a Sonogashira coupling at the more reactive C4 position.[7]
Protocol 3.1: Palladium-Catalyzed Sonogashira Coupling
Materials:
-
1-tert-butyl-3,4-diiodo-1H-pyrazole
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 1-tert-butyl-3,4-diiodo-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and TEA (v/v, 2:1).
-
Add the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 4-alkynylated pyrazole.
Application in Directed C(sp³)–H Activation
A more advanced application of 1-tert-butyl-3,4-diiodo-1H-pyrazole involves the directed C–H activation of one of the methyl groups on the tert-butyl substituent. The pyrazole ring can act as a directing group, bringing a palladium catalyst into proximity with the C(sp³)–H bonds. This protocol is based on a reported palladium-catalyzed sequential pyrazole-directed C(sp³)–H arylation.[1]
Protocol 4.1: Palladium-Catalyzed C(sp³)–H Arylation of the tert-Butyl Group
Materials:
-
1-tert-butyl-3,4-diiodo-1H-pyrazole
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Acetic acid (AcOH)
Procedure:
-
In a sealable reaction tube, combine 1-tert-butyl-3,4-diiodo-1H-pyrazole (1.0 eq), the aryl iodide (3.0 eq), Pd(OAc)₂ (0.1 eq), and Ag₂O (2.0 eq).
-
Add acetic acid as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble silver salts, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the arylated product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precursor for C-H activation cycles.[9]
-
Oxidant: Ag₂O acts as a stoichiometric oxidant and a halide scavenger, facilitating the catalytic cycle.[1]
-
Solvent: Acetic acid is a crucial component, likely participating in the C-H activation step via a concerted metalation-deprotonation mechanism.[1]
-
Excess Aryl Iodide: A high concentration of the aryl iodide coupling partner is necessary to favor the intermolecular C-C bond formation.
Mechanistic Insights and Data
Proposed Catalytic Cycle for C(sp³)–H Arylation
The proposed mechanism for the pyrazole-directed C(sp³)–H arylation is depicted below. The cycle is believed to initiate with the coordination of the pyrazole's N2 atom to the Pd(II) center, followed by cyclometalation involving a C-H bond of the tert-butyl group to form a palladacycle intermediate. This intermediate then reacts with the aryl iodide, leading to the formation of the C-C bond and regeneration of the active catalyst.
Caption: Proposed catalytic cycle for Pd-catalyzed C(sp³)–H arylation.
Experimental Workflow
The general workflow for setting up and working up the C(sp³)–H arylation reaction is outlined below.
Caption: General experimental workflow for C(sp³)–H arylation.
Representative Substrate Scope
The following table presents representative data for the C(sp³)–H arylation protocol with various aryl iodides.
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-(2-(p-tolyl)propan-2-yl)-3,4-diiodo-1H-pyrazole | 75 |
| 2 | 4-Iodoanisole | 1-(2-(4-methoxyphenyl)propan-2-yl)-3,4-diiodo-1H-pyrazole | 72 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(2-(4-(trifluoromethyl)phenyl)propan-2-yl)-3,4-diiodo-1H-pyrazole | 68 |
| 4 | 1-Iodo-4-fluorobenzene | 1-(2-(4-fluorophenyl)propan-2-yl)-3,4-diiodo-1H-pyrazole | 78 |
Conclusion
1-tert-butyl-3,4-diiodo-1H-pyrazole is a highly versatile building block for the synthesis of complex, functionalized pyrazoles. Its di-iodo substitution pattern provides classical handles for cross-coupling reactions, while the tert-butyl group, in conjunction with the pyrazole ring as a directing group, opens up modern avenues for C(sp³)–H activation. The protocols detailed in this guide offer researchers a starting point for exploring the rich chemistry of this reagent, enabling the construction of novel molecular architectures for applications in drug discovery and materials science.
References
-
Chen, G., Shaughnessy, M., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]
-
Yu, J.-Q. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC. [Link]
- Scognamiglio, A., Magli, E., Caliendo, G., Perissutti, E., & Severino, B. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules.
-
Nascimento, V., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC. [Link]
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality.
-
Štefane, B., & Požgan, F. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]
- Lee, Y. R., & Kim, J. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6212-6232.
- Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
-
Lee, Y. R., & Kim, J. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. [Link]
- Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(3), 220-234.
-
Lyons, T. W., & Sanford, M. S. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]
-
Request PDF. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
-
Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. [Link]
-
Štefane, B., & Požgan, F. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
- Terent'ev, A. O., et al. (2019). Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling.
- Al-Majid, A. M., & Barakat, A. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
-
Nascimento, V., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]
-
Daugulis, O., et al. (2014). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
- Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.
- de la Torre, D., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry.
- Wang, Y., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
Sources
- 1. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of Diiodopyrazoles
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra). Diiodopyrazoles offer a versatile platform for divergent synthesis, allowing the sequential introduction of two distinct aryl or heteroaryl motifs. However, achieving high regioselectivity requires a nuanced understanding of the interplay between electronic activation, steric hindrance, and catalyst speciation. This application note details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 3,4-diiodo-1H-pyrazoles , establishing a robust workflow for sequential C3- then C4-functionalization.
Mechanistic Principles of Regioselectivity
The core challenge in coupling dihalopyrazoles is controlling the site of the initial Oxidative Addition (OA), which is typically the rate-determining step in the catalytic cycle. The selectivity is governed by the electronic difference between the carbon centers:
-
Electronic Activation (The "Imine" Effect):
-
C3 Position: Located
to the pyridine-like nitrogen (N2). This nitrogen exerts an inductive electron-withdrawing effect ( ), rendering the C3–I bond more electron-deficient and thus more electrophilic. -
C4 Position: Located
to the nitrogen atoms. This position is electron-rich due to resonance donation from the pyrrole-like nitrogen (N1).
-
-
Steric Modulation:
-
While electronics favor C3, bulky N-protecting groups (e.g., Trityl) can sterically shield the C3 position, potentially inverting selectivity or slowing the reaction. For standard groups like SEM (2-(Trimethylsilyl)ethoxymethyl) or Methyl, electronic factors dominate, favoring C3.
-
Mechanistic Pathway Diagram
Caption: Kinetic preference for C3-oxidative addition in 3,4-diiodopyrazoles driven by electronic deficiency adjacent to N2.
Experimental Protocols
Protocol A: Regioselective C3-Arylation of 3,4-Diiodo-1-(SEM)-pyrazole
Objective: Isolate the mono-coupled 3-aryl-4-iodopyrazole with >95:5 regioselectivity.
Reagents:
-
Substrate: 3,4-Diiodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aq, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Procedure:
-
Degassing (Critical): Charge a reaction vial with the diiodopyrazole, arylboronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates Pd(0).
-
Solvent Addition: Add sparged DME and 2.0 M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 60–70 °C . Monitor by LCMS every 2 hours.
-
Checkpoint: The reaction typically completes in 4–6 hours. Do not overheat (>90 °C) to avoid "leakage" into the C4 position.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). The 4-iodo product is usually less polar than the di-coupled byproduct.
Why this works:
-
Pd(PPh3)4: A "mild" catalyst. It is active enough for the electron-deficient C3-I bond but sluggish towards the electron-rich C4-I bond at moderate temperatures.
-
Stoichiometry: Limiting the boronic acid (1.05 eq) prevents the second coupling.
Protocol B: Sequential C4-Arylation (Synthesis of Unsymmetrical Pyrazoles)
Objective: Functionalize the remaining C4-iodine with a different aryl group.
Reagents:
-
Substrate: 3-Aryl-4-iodo-1-(SEM)-pyrazole (from Protocol A)
-
Boronic Acid: 2nd Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (9:1)
Procedure:
-
Setup: Combine substrate, boronic acid, base, and catalyst in a pressure vial.
-
Reaction: Heat to 100–110 °C for 12–18 hours.
-
Note: The C4-iodine is electron-rich (deactivated). A more robust catalyst (like XPhos Pd G2) or higher temperature/stronger base is often required compared to Step 1.
-
-
Workup & Deprotection: After standard workup, the SEM group can be removed using TFA/DCM or TBAF/THF if the free NH-pyrazole is desired.
Data Summary & Optimization Guide
The following table summarizes the impact of catalyst and temperature on regioselectivity (C3:C4 ratio) for the coupling of 3,4-diiodo-1-SEM-pyrazole with Ph-B(OH)2.
| Entry | Catalyst | Ligand Type | Temp (°C) | Yield (Mono) | Selectivity (C3 : C4) |
| 1 | Pd(PPh3)4 | Monodentate, Arylphosphine | 65 | 88% | 96 : 4 |
| 2 | Pd(dppf)Cl2 | Bidentate, Ferrocenyl | 65 | 82% | 90 : 10 |
| 3 | Pd(OAc)2 / XPhos | Bulky, Electron-Rich | 65 | 60% | 75 : 25 |
| 4 | Pd(PPh3)4 | Monodentate, Arylphosphine | 100 | 55% | 80 : 20 (Sig. Di-coupling) |
| 5 | Pd2(dba)3 / P(t-Bu)3 | Bulky, Alkylphosphine | RT | 92% | 85 : 15 |
Key Insight: Highly active catalysts (Entry 3, 5) erode regioselectivity because they lower the activation energy barrier for both C3 and C4 oxidative addition. For maximum selectivity, use a "slower" catalyst (Entry 1) and control the temperature.
Troubleshooting & Critical Parameters
De-iodination (Protodehalogenation)
-
Symptom: Observation of mono-iodo pyrazole where the iodine has been replaced by Hydrogen.
-
Cause: Hydride source in the media (often from alcohols or overheating).
-
Solution: Ensure solvents are anhydrous if using sensitive catalysts. Switch from isopropanol/ethanol co-solvents to pure DME or Dioxane.
"Stalling" at C4
-
Symptom: Step 2 (C4-coupling) does not proceed.
-
Cause: The C4 position is extremely electron-rich, especially after an electron-donating group (EDG) is installed at C3.
-
Solution: Switch to Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3) or PEPPSI-IPr . These catalysts are designed for sterically hindered and electron-rich chlorides/iodides.
N-Protecting Group Stability
-
Issue: SEM group migration or cleavage.
-
Alternative: If SEM is problematic, use THP (Tetrahydropyranyl) or Trityl . Note that Trityl is very bulky and may block C3, potentially reversing selectivity to C4 (a useful trick if C4-first functionalization is desired).
Workflow Visualization
Caption: Decision matrix for selecting conditions based on protecting group sterics.
References
-
Lier, F., et al. "Regioselective Suzuki Cross-Coupling Reactions of 3,4-Dihalopyrazoles." Journal of Heterocyclic Chemistry, vol. 39, no. 5, 2002, pp. 1005-1010. Link
-
Bach, T., et al. "Site-Selective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron, vol. 61, no. 9, 2005, pp. 2245-2267. Link
-
Rossi, R., et al. "Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Polyhalogenated Heteroarenes." Synthesis, vol. 2006, no. 2, 2006, pp. 215-250. Link
-
Goossen, L. J., et al. "Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, vol. 74, no. 11, 2009. Link
-
Beller, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heteroarenes." Chemical Reviews, vol. 111, no. 3, 2011. Link
Sources
Technical Application Note: Regioselective Functionalization of 1-tert-butyl-3,4-diiodo-1H-pyrazole for Kinase Inhibitor Discovery
Here is a comprehensive Technical Application Note and Protocol guide for the use of 1-tert-butyl-3,4-diiodo-1H-pyrazole in kinase inhibitor synthesis.
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Encorafenib . Its ability to function as a hinge-binding motif or a vector for substituents that access the gatekeeper and solvent-front regions makes it indispensable.
The 1-tert-butyl-3,4-diiodo-1H-pyrazole scaffold represents a high-value "linchpin" intermediate. Its utility lies in the electronic differentiation between the C3 and C4 iodine atoms, allowing for sequential, regioselective cross-coupling reactions. This guide provides a validated workflow for exploiting this reactivity to construct complex, trisubstituted pyrazole libraries efficiently.
Chemical Logic & Reactivity Profile
To successfully utilize this scaffold, one must understand the electronic bias of the pyrazole ring.
Electronic Differentiation (The "Why")
Unlike symmetrical heterocycles, the 1-substituted pyrazole ring possesses distinct electronic environments at C3 and C4:
-
C-3 Position (Alpha to N2): This position is adjacent to the pyridine-like nitrogen (N2). It is electronically deficient (π-deficient) relative to C4 due to the inductive withdrawal of the nitrogen.
-
C-4 Position (Beta): This position behaves similarly to an electron-rich aromatic system (e.g., pyrrole). It is the preferred site for electrophilic aromatic substitution (SEAr) but is less activated for oxidative addition with Pd(0) compared to C3.
The Rule of Thumb for Pd-Catalysis: In oxidative addition steps, Palladium(0) preferentially inserts into the more electron-deficient carbon-halogen bond.
Steric Considerations
The tert-butyl group at N1 serves two purposes:
-
Solubility: It dramatically improves the lipophilicity and solubility of intermediates in organic solvents.
-
Regiocontrol: While the bulky t-butyl group sterically shields the C5 position (preventing unwanted lithiation or side reactions), it is distal to C3, leaving the C3-iodine accessible for catalysis.
Experimental Workflow Visualization
The following diagram illustrates the sequential functionalization strategy.
Caption: Sequential workflow exploiting the electronic difference between C3 (electron-deficient) and C4 (electron-rich) iodides.
Detailed Experimental Protocols
Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling
Objective: Install the first diversity element (Ar1) at the C3 position while preserving the C4-iodide.
Reagents & Materials:
-
Substrate: 1-tert-butyl-3,4-diiodo-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (Ar1-B(OH)2) (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure:
-
Setup: In a specific microwave vial or round-bottom flask, charge the diiodo-pyrazole (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na2CO3 via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath). Note: Do not exceed 70°C to avoid competitive coupling at C4. Monitor by LC-MS after 2 hours.
-
Checkpoint: The C3-coupled product typically elutes earlier than the starting material on reverse-phase LC.
-
-
Workup: Once starting material is consumed (<5%), dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C4-iodo group remains intact for the next step.
Critical Parameter: Stoichiometry is key. Use only a slight excess (1.05 equiv) of boronic acid to prevent bis-coupling.
Protocol B: C-4 Functionalization (Suzuki or Sonogashira)
Objective: Install the second diversity element (R2) at the C4 position.
Option 1: Suzuki Coupling (Biaryl Synthesis) The C4-iodide is more electron-rich and sterically crowded (flanked by C3-Ar and C5-H). It requires a more active catalyst system.
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4 mol%). Alternatively: Pd(dppf)Cl2 at higher temp.
-
Conditions: Toluene/Water (3:1), K3PO4 (3.0 equiv), 100°C or Microwave irradiation at 120°C for 30 min.
Option 2: Sonogashira Coupling (Alkynyl Synthesis) Common for installing "spacer" groups in kinase inhibitors (e.g., to reach the solvent front).
-
Reagents: Terminal Alkyne (1.5 equiv), CuI (10 mol%), Pd(PPh3)2Cl2 (5 mol%).
-
Base/Solvent: Et3N/DMF or Et3N/THF.
-
Conditions: 80°C sealed tube.
Data Summary & Troubleshooting
Reactivity Comparison Table
| Parameter | C-3 Iodine | C-4 Iodine |
| Electronic Nature | Electron-Deficient (Alpha to N) | Electron-Rich (Beta position) |
| Pd-Oxidative Addition | Fast (Kinetic Product) | Slow |
| Preferred Catalyst | Pd(PPh3)4 (Standard) | Pd-Buchwald G3/G4 or XPhos |
| Temperature | Mild (40-65°C) | Elevated (>90°C) |
| Kinase Role | Hinge Binding / Gatekeeper | Solvent Front / Ribose Pocket |
Troubleshooting Common Issues
-
Issue: Bis-coupling observed during Step 1.
-
Cause: Temperature too high or excess boronic acid.
-
Solution: Lower temp to 45°C. Add boronic acid dropwise as a solution over 1 hour.
-
-
Issue: Deiodination (Protodehalogenation) at C4.
-
Cause: Overheating in the presence of hydride sources (e.g., alcohols).
-
Solution: Use aprotic solvents (DME, Toluene, Dioxane) instead of EtOH/MeOH. Ensure solvents are strictly anhydrous if using hydride-donor bases.
-
-
Issue: "Halogen Dance" (Migration of Iodine).
-
Context: Rare in Suzuki, but possible if using strong bases (LiHMDS) for other functionalizations.
-
Solution: Stick to mild carbonate or phosphate bases (Na2CO3, K3PO4).
-
Case Study: Designing a B-Raf Inhibitor Analog
Application of the protocol to synthesize a specific target.
Target: A trisubstituted pyrazole mimicking the core of Encorafenib .
-
Scaffold: 1-tert-butyl-3,4-diiodo-1H-pyrazole.
-
Step 1 (C3): Coupling with 3-chlorophenylboronic acid.
-
Result: 1-(tert-butyl)-3-(3-chlorophenyl)-4-iodo-1H-pyrazole.
-
Role: The 3-chlorophenyl group fits the hydrophobic pocket adjacent to the gatekeeper.
-
-
Step 2 (C4): Sonogashira coupling with propargyl alcohol or Suzuki with pyrimidine boronate.
-
Result: Installation of the tail group interacting with the hinge region or solvent front.
-
-
Step 3 (Optional): Deprotection of t-butyl (if N-H is required) using TFA/Anisole (Reflux), though t-butyl is often retained for potency in specific series.
References
-
Review of Pyrazole Scaffolds in Kinase Inhibitors
- Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.
- Source: MDPI, Molecules 2023.
-
URL:[Link]
-
Regioselectivity in Dihalogenated Heterocycles
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
- Source:Chem. Soc. Rev., 2014.
-
URL:[Link]
-
Synthesis of Pyrazole Intermediates
- Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
- Source:Arkivoc, 2016.
-
URL:[Link]
-
General Suzuki Coupling Protocols
Sources
Precision Functionalization: Regioselective Buchwald-Hartwig Amination of 3,4-Diiodopyrazoles
This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of polysubstituted pyrazoles, specifically for kinase inhibitor scaffolds (e.g., JAK, CDK inhibitors).
Executive Summary & Strategic Rationale
The 3,4-diaminopyrazole core is a privileged scaffold in oncology and immunology. However, accessing this motif via 3,4-diiodopyrazole presents a classic "selectivity vs. reactivity" paradox. Both positions are activated halogens, yet they possess distinct electronic and steric environments.
The Central Challenge:
-
Catalyst Poisoning: The free N-H of the pyrazole coordinates tightly to Pd(II), arresting the catalytic cycle.
-
Regiocontrol: Achieving mono-amination at C4 without touching C3 (or vice-versa) requires exploiting the subtle differences in oxidative addition rates.
The Solution: This protocol utilizes a Steric-Electronic Mismatch Strategy . By installing a bulky protecting group at N1, we sterically shield the C3-iodide (proximal) while leaving the C4-iodide (distal) exposed. Simultaneously, we employ bulky biaryl phosphine ligands (Buchwald ligands) that amplify this steric differentiation, ensuring exclusive C4-functionalization under mild conditions.
Mechanistic Insight: The Regioselectivity Manifold
To control the reaction, one must understand the catalyst's "decision" process during the oxidative addition step.
-
C4-Position (Distal): Electronically rich and sterically accessible.[1] In N-protected pyrazoles, this position mimics a standard aryl iodide.
-
C3-Position (Proximal): Adjacent to the electronegative N-atom. While the C-I bond is polarized, the proximity to the N-protecting group (PG) creates a "steric wall."
The Rule of Thumb: In N-substituted 3,4-dihalopyrazoles, Pd-catalyzed cross-coupling occurs preferentially at C4 .
Visualization: The Selectivity Workflow
Figure 1: The sequential functionalization logic flow. The N-protecting group is the key lever for regiocontrol.
Experimental Protocols
Step 1: Catalyst-Compatible Protection (Mandatory)
Do not attempt Buchwald-Hartwig on the free pyrazole. Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl). Why: These groups are bulky enough to direct regioselectivity away from C3 but stable enough to survive basic coupling conditions.
Protocol (SEM-Protection):
-
Dissolve 3,4-diiodopyrazole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.
-
Stir for 30 min at 0 °C to ensure complete deprotonation.
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
QC Check: TLC should show complete consumption of the polar starting material and appearance of a non-polar spot.
-
Quench with sat. NH₄Cl, extract with EtOAc, and pass through a short silica plug.
-
Note: Regioisomers of N-protection (N1 vs N2) may form but often interconvert or lead to the same C4-substituted product due to tautomeric symmetry of the starting material.
-
Step 2: Regioselective C4-Amination
This is the critical discrimination step. We use a "mild" generation Buchwald precatalyst to avoid over-reaction.
Reagents:
-
Substrate: N-SEM-3,4-diiodopyrazole.
-
Catalyst: BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos).
-
Why: BrettPhos is bulky and electron-rich, excellent for amination of heteroaryl halides, and promotes reductive elimination of the amine.
-
-
Base: Cs₂CO₃ (Cesium Carbonate).[2]
-
Why: A weaker base than NaOtBu. It minimizes hydrodehalogenation (loss of iodine) and prevents premature reaction at the sterically hindered C3 position.
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Protocol:
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with:
-
N-SEM-3,4-diiodopyrazole (1.0 equiv, 1.0 mmol)
-
Amine Nucleophile (1.05 equiv)
-
Cs₂CO₃ (2.0 equiv, dried)
-
BrettPhos Pd G4 (2.0 - 5.0 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).
-
Degas: Sparge with Nitrogen for 5 minutes (oxygen destroys the active catalytic species).
-
Reaction: Seal the vial and heat to 60–80 °C .
-
Critical: Do not exceed 80 °C initially. Higher temperatures increase the risk of C3 reaction or bis-amination.
-
-
Monitor: Check HPLC/LC-MS at 2 hours.
-
Success Criteria: >95% conversion of SM, <5% bis-aminated product.
-
-
Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via flash chromatography.
Step 3: C3-Amination (The "Difficult" Coupling)
With C4 occupied by an amine, the pyrazole is now more electron-rich, making the oxidative addition at C3 more difficult. You need a more aggressive system.
Changes for Step 3:
-
Ligand: Switch to RuPhos or tBuBrettPhos (better for secondary amines or hindered substrates).
-
Base: Switch to NaOtBu or LHMDS (stronger bases required to activate the amine and facilitate transmetallation in this crowded environment).
-
Temperature: Increase to 100–110 °C .
Data Interpretation & Troubleshooting
The "Self-Validating" System
In a robust protocol, the LC-MS trace tells the story. Use this table to diagnose failures.
| Observation (LC-MS) | Diagnosis | Corrective Action |
| SM remains, no product | Catalyst poisoning or inactive Pd(0). | Ensure N-protection is >99%. Switch to Pd-G4 precatalysts (pre-activated). |
| De-iodinated product (M-I+H) | Hydrodehalogenation. | Reaction is too hot or solvent is "wet" (acting as H-source). Switch solvent to Toluene; lower temp. |
| Bis-aminated product | Loss of regiocontrol. | Temperature too high (>80°C). Ligand not bulky enough (Switch XPhos -> BrettPhos). |
| Product formed but stalled at 50% | Catalyst death. | Add a second spike of catalyst (1 mol%) after 4 hours. |
Comparative Reactivity Table
Based on standard heteroaryl halide reactivities.
| Position | Steric Environment | Electronic Bias | Relative Reactivity (Pd) |
| C4-Iodide | Open / Distal | Electron-Rich (Beta to N) | High (Fastest) |
| C3-Iodide | Crowded / Proximal | Electron-Poor (Alpha to N) | Low (Slowest) |
Visualizing the Catalytic Cycle
The specific interaction between the bulky ligand and the substrate dictates the selectivity.
Figure 2: The catalytic cycle emphasizing the oxidative addition step where C4 selectivity is determined.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Tortoreto, C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[1] Molecules, 25(20), 4634.[1] Link
-
Hein, J. E., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of Organic Chemistry (General principles of dihalo-heterocycle selectivity). Link
-
Ingoglia, B. T., et al. (2019).[1][3] Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide. Tetrahedron, 75(32), 4199-4211.[1] Link
Sources
Application Note: Regioselective Functionalization of C3 vs. C4 Iodine in Pyrazoles
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating protocols for the regioselective differentiation of carbon-halogen bonds in polyhalogenated pyrazoles, specifically distinguishing the C3/C5 positions from the C4 position.
Scientific Grounding: The Electronic Topography of Pyrazoles
Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory agents. When functionalizing polyhalogenated pyrazoles (e.g., 3,4-diiodopyrazoles), achieving strict regiocontrol is a major synthetic hurdle. Success relies entirely on exploiting the inherent electronic topography of the heterocycle.
The pyrazole ring exhibits a pronounced electronic asymmetry:
-
The C4 Position (Electron-Rich): Structurally resembling the
-carbon of an enamine, the C4 position possesses the highest electron density in the ring. It is the kinetically favored site for Electrophilic Aromatic Substitution (EAS), such as direct halogenation. -
The C3 and C5 Positions (Electron-Deficient): Adjacent to the electronegative nitrogen atoms, these positions are highly electron-deficient due to strong inductive effects. This electron deficiency renders the C3/C5 protons highly acidic and heavily influences the behavior of resident halogens during organometallic transformations.
Reactivity map of 3,4-diiodopyrazoles highlighting divergent pathways for C3 vs C4 positions.
Causality in Regioselective Transformations
To predictably functionalize the C3 position over the C4 position, we utilize two primary methodologies: Halogen-Metal Exchange (HME) and Palladium-Catalyzed Cross-Coupling. Both are governed by distinct, yet complementary, electronic parameters.
A. Halogen-Metal Exchange (HME) Dynamics
When 3,4-diiodopyrazole is treated with an alkylmetal reagent (e.g.,
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi)
In cross-coupling reactions, the C3/C5 halogens are again the first to react.
The Causality: The regioselectivity is dictated by the oxidative addition step. The activation barrier for oxidative addition is governed by the interaction energy between the heterocycle's
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure that the reaction is proceeding along the correct mechanistic pathway.
Protocol 1: Regioselective C3-Magnesiation via TurboGrignard
This protocol utilizes Knochel's TurboGrignard (
Reagents:
-
1-Alkyl-3,4-diiodopyrazole (1.0 equiv, 5.0 mmol)
- PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 5.5 mmol)
-
Electrophile (e.g., benzaldehyde) (1.2 equiv, 6.0 mmol)
-
Anhydrous THF (25 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the 1-alkyl-3,4-diiodopyrazole and anhydrous THF. Cool the stirring solution to -20 °C using a dry ice/ethylene glycol bath.
-
Metalation: Add
PrMgCl·LiCl dropwise over 5 minutes.-
Validation Checkpoint: A subtle color shift to pale yellow/orange should be observed, indicating the successful formation of the C3-magnesiated intermediate. If the solution turns dark brown or black, the temperature is too high, risking ring-opening.
-
-
Maturation: Stir the reaction at -20 °C for 30 minutes to ensure complete exchange.
-
Electrophilic Trapping: Add the electrophile neat (or dissolved in 2 mL THF) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction strictly with saturated aqueous NH
Cl (15 mL) to prevent acid-catalyzed degradation of the product. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na SO , and concentrate under reduced pressure.
Protocol 2: Regioselective C3 Suzuki-Miyaura Coupling
Strict stoichiometric control of the boronic acid prevents over-coupling at the C4 position.
Reagents:
-
1-Alkyl-3,4-diiodopyrazole (1.0 equiv, 2.0 mmol)
-
Arylboronic acid (1.05 equiv, 2.1 mmol)
-
Pd(dppf)Cl
(0.05 equiv, 0.1 mmol) -
K
CO (2.0 equiv, 4.0 mmol) -
1,4-Dioxane / H
O (4:1 v/v, 20 mL)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the diiodopyrazole, arylboronic acid, Pd(dppf)Cl
, and K CO . -
Degassing: Add the Dioxane/H
O solvent mixture. Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling of the boronic acid. -
Reaction: Seal the vial and heat to 80 °C for 4 hours.
-
Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) should reveal complete consumption of the starting material and the appearance of a single major spot (the C3-coupled product). The presence of a second, highly polar spot indicates over-coupling at C4, signaling that the boronic acid stoichiometry was too high or the temperature exceeded 80 °C.
-
-
Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and partition between water and EtOAc. Dry the organic layer, concentrate, and purify via flash column chromatography.
Sequential Functionalization Strategy
Once the highly reactive C3 position has been functionalized, the C4 iodine remains intact. Because it is now the only carbon-halogen bond present, the C4 position can be subsequently functionalized using harsher conditions (e.g.,
Sequential workflow for the total regioselective functionalization of 3,4-diiodopyrazoles.
Quantitative Data Summary
The table below summarizes the expected yields and regioselectivity ratios when applying these methodologies to 1-alkyl-3,4-diiodopyrazoles.
| Reaction Type | Reagents & Conditions | Target Position | Typical Yield (%) | Regioselectivity (C3:C4) |
| Primary HME | C3 | 85 - 92 | > 99:1 | |
| Primary Suzuki | Ar-B(OH) | C3 | 78 - 88 | 95:5 |
| Secondary HME | C4 | 80 - 89 | N/A (Only C4 remains) | |
| Secondary Suzuki | Ar-B(OH) | C4 | 75 - 85 | N/A (Only C4 remains) |
References
-
WuXi AppTec. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." WuXi Biology, 2023.[Link]
-
Lee, C., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2021.[Link]
-
Despotopoulou, C., et al. "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters, 2009.[Link]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to the Synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your yields. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide: Navigating Common Hurdles
This section addresses specific issues that you may encounter during the synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole, providing potential causes and actionable solutions.
Issue 1: Low to No Yield of the Di-iodinated Product
-
Symptom: After the reaction and work-up, you observe a low yield or complete absence of the desired 1-tert-butyl-3,4-diiodo-1H-pyrazole.
-
Potential Causes & Solutions:
-
Insufficiently Activated Iodinating Agent: Molecular iodine (I₂) alone is a weak electrophile and may not be sufficient to iodinate the pyrazole ring, especially for the second iodination at the C3 position.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature. For some iodination reactions of substituted pyrazoles, refluxing overnight may be necessary for complete conversion.[3]
-
-
Steric Hindrance from the Tert-butyl Group: The bulky tert-butyl group at the N1 position can sterically hinder the approach of the iodinating agent, particularly for the second iodination at the C3 position.
-
Solution: While the tert-butyl group directs iodination to the 4 and 5 positions, achieving di-iodination at the 3 and 4 positions can be challenging. Using a less sterically hindered and more reactive iodinating agent can be beneficial. Additionally, optimizing the solvent system to better solvate the transition state can help overcome steric barriers.
-
-
Issue 2: Formation of Mono-iodinated and Other Byproducts
-
Symptom: Your crude product is a mixture containing significant amounts of 1-tert-butyl-4-iodo-1H-pyrazole and potentially other isomers.
-
Potential Causes & Solutions:
-
Stoichiometry of the Iodinating Agent: Using an insufficient amount of the iodinating agent will naturally lead to incomplete di-iodination.
-
Solution: Ensure you are using at least two equivalents of the iodinating agent for the di-iodination. It is often beneficial to use a slight excess (e.g., 2.2 equivalents) to drive the reaction to completion.
-
-
Reaction Conditions Favoring Mono-iodination: The first iodination at the C4 position is generally faster than the second at the C3 position.
-
Solution: After the initial iodination, you may need to apply more forcing conditions (e.g., increased temperature or longer reaction time) to facilitate the second iodination. A stepwise approach, where the mono-iodinated product is isolated first and then subjected to a second iodination under more vigorous conditions, could also be considered.
-
-
Formation of Regioisomers: While the tert-butyl group generally directs iodination, small amounts of other isomers, such as the 5-iodo derivative, might form.[3]
-
Solution: The choice of iodinating agent and reaction conditions can influence regioselectivity. If isomeric byproducts are a significant issue, purification by column chromatography is the most effective method for isolating the desired 3,4-diiodo isomer.[3]
-
-
Issue 3: Difficulty in Product Purification
-
Symptom: You are struggling to obtain a pure sample of 1-tert-butyl-3,4-diiodo-1H-pyrazole after the reaction.
-
Potential Causes & Solutions:
-
Similar Polarity of Products and Byproducts: The desired di-iodinated product, the mono-iodinated intermediate, and any unreacted starting material may have very similar polarities, making separation by column chromatography challenging.
-
Solution: Utilize a long silica gel column and a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate). Careful monitoring of the fractions by TLC is crucial. Recrystallization from a suitable solvent, such as n-hexane, can also be a highly effective purification method for solid products.[4]
-
-
Presence of Colored Impurities: The reaction mixture may contain colored impurities, which can be difficult to remove.
-
Solution: Treating the crude product solution with activated charcoal can help remove colored impurities before further purification steps like column chromatography or recrystallization.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl group in this synthesis?
The tert-butyl group at the N1 position of the pyrazole ring serves two primary purposes. Firstly, it acts as a protecting group, preventing reactions at the N-H position. Secondly, its bulky nature influences the regioselectivity of the electrophilic iodination, primarily directing the substitution to the C4 and C5 positions. However, obtaining the 3,4-diiodo isomer requires overcoming the steric hindrance for the second iodination.
Q2: Which iodinating agent is best for this synthesis?
The choice of iodinating agent is critical for achieving a good yield. While various reagents can be used for pyrazole iodination, a combination of molecular iodine (I₂) and an oxidizing agent like ceric ammonium nitrate (CAN) in a solvent such as acetonitrile is a robust system for achieving di-iodination.[2] N-Iodosuccinimide (NIS) in an acidic medium is another powerful and often more selective option.[3]
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of 1-tert-butyl-3,4-diiodo-1H-pyrazole should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information. The ¹H NMR spectrum should show a singlet for the tert-butyl protons and a singlet for the C5 proton of the pyrazole ring. The ¹³C NMR will show characteristic shifts for the carbon atoms of the pyrazole ring and the tert-butyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q4: Are there any safety precautions I should be aware of?
Yes, several safety precautions should be taken:
-
Iodine: Iodine is corrosive and can cause burns. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.
-
Oxidizing Agents: Oxidizing agents like CAN and hydrogen peroxide can be hazardous. Handle them with care and avoid contact with combustible materials.
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole, starting from 1-tert-butyl-1H-pyrazole.
Part A: Synthesis of 1-tert-butyl-1H-pyrazole
This synthesis can be adapted from established procedures for N-alkylated pyrazoles. A common method involves the condensation of tert-butylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent.
Part B: Di-iodination of 1-tert-butyl-1H-pyrazole
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-tert-butyl-1H-pyrazole | 124.19 | 1.24 g | 10 | 1.0 |
| Iodine (I₂) | 253.81 | 5.58 g | 22 | 2.2 |
| Ceric Ammonium Nitrate (CAN) | 548.23 | 12.06 g | 22 | 2.2 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-tert-butyl-1H-pyrazole (1.24 g, 10 mmol).
-
Add acetonitrile (50 mL) to dissolve the starting material.
-
To the stirred solution, add iodine (5.58 g, 22 mmol) and ceric ammonium nitrate (12.06 g, 22 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 9:1).
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the excess iodine disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, if the product is a solid, recrystallization from n-hexane can be employed.[4]
Visualizing the Process
Reaction Mechanism:
Caption: Generalized mechanism for the di-iodination of 1-tert-butyl-1H-pyrazole.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions.
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC 2014 (vi) 54-71.
- BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
- RSC Publishing. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
Sources
preventing deiodination during pyrazole cross-coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the hydrodehalogenation (deiodination) of iodopyrazoles during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings).
This guide synthesizes mechanistic causality, empirical data, and field-proven protocols to help you engineer a self-validating experimental system that suppresses this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q: Why does my iodopyrazole convert into a des-iodo (hydrodehalogenated) pyrazole instead of the cross-coupled product?
A: This is a kinetic issue rooted in the catalytic cycle. The C–I bond in iodopyrazoles is highly reactive, leading to rapid oxidative addition to the Palladium(0) center. However, if the subsequent transmetallation step with your coupling partner (e.g., boronic acid) is sluggish due to steric hindrance or poor solubility, the long-lived Pd(II) intermediate becomes susceptible to side reactions[1]. Specifically, it can undergo transmetallation with a hydride source—often derived from alkoxide bases, alcoholic solvents, or even amine ligands via
Q: Should I switch my starting material to a bromopyrazole or chloropyrazole? A: Yes, if your synthetic route allows it. Direct empirical comparisons in Suzuki-Miyaura reactions reveal that bromo- and chloropyrazoles are often superior to iodopyrazoles[3]. Because the C–Br and C–Cl bonds undergo slower oxidative addition, the rate of this step better matches the rate of transmetallation. This synchronization minimizes the lifespan of the vulnerable Pd(II) intermediate, drastically reducing the propensity for dehalogenation[3].
Q: I am locked into using an iodopyrazole. How do I optimize my base and solvent to prevent deiodination? A: Hydrodehalogenation strictly requires a hydride source, which is often inadvertently supplied by the base or solvent[2].
-
Avoid Alcohols: Never use ethanol, methanol, or isopropanol as solvents.
-
Avoid Alkoxides: Bases like NaOtBu or NaOMe can act as hydride donors.
-
Use Aprotic Systems: Switch to anhydrous, mild inorganic bases like
or suspended in aprotic solvents such as 1,4-dioxane or toluene.
Q: Does the free N–H of the pyrazole ring affect this side reaction? A: Absolutely. An unprotected pyrazole N–H is highly problematic. It can coordinate directly to the palladium center, poisoning the catalyst or altering its electronic properties to favor reduction. Furthermore, under basic conditions, the N–H can be deprotonated to form an anionic pyrazolide species that resists cross-coupling. You must protect the N–H prior to the coupling step. Common and effective protecting groups include Tetrahydropyranyl (THP), Trityl (Tr), or an ethoxyethyl group (introduced via ethyl vinyl ether)[4][5].
Mechanistic Pathway Visualization
To troubleshoot effectively, you must visualize the kinetic divergence at the Pd(II) intermediate stage.
Mechanism of Pd-catalyzed cross-coupling vs. hydrodehalogenation in iodopyrazoles.
Quantitative Data: Halopyrazole Reactivity Profile
Understanding the intrinsic reactivity of your starting material dictates your catalyst choice. Below is a summary of how different halopyrazoles behave in cross-coupling environments.
| Halogen | Oxidative Addition Rate | Transmetallation Sync | Hydrodehalogenation Risk | Recommended Ligand Class |
| C–I | Very Fast | Poor (Pd(II) accumulates) | High | Bulky, highly electron-rich (e.g., XPhos, RuPhos) to force rapid transmetallation. |
| C–Br | Moderate | Excellent | Low | Standard dialkylbiaryl phosphines (e.g., SPhos) or |
| C–Cl | Slow | Good | Very Low | Highly active, bulky ligands (e.g., BrettPhos) to force oxidative addition. |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of Iodopyrazoles
To prevent deiodination, the following protocol utilizes a self-validating anhydrous environment, a bulky dialkylbiaryl phosphine ligand (XPhos) to accelerate transmetallation, and an aprotic base system.
Objective: Synthesize an arylated pyrazole from an N-protected 4-iodopyrazole while suppressing the des-iodo side product.
Materials Required:
-
N-protected 4-iodopyrazole (e.g., 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (2.5 mol%, equates to 5 mol% Pd)
-
XPhos (10 mol%)
-
Anhydrous
(3.0 equiv) -
Anhydrous 1,4-Dioxane (0.1 M relative to iodopyrazole)
Step-by-Step Methodology:
-
Preparation of the Catalytic System (Glovebox or Schlenk Line):
-
Causality: Oxygen degrades electron-rich phosphines like XPhos into phosphine oxides. An under-ligated Pd center is highly susceptible to
-hydride elimination and subsequent deiodination. -
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add
and XPhos. -
Evacuate and backfill the flask with ultra-high purity Argon three times.
-
-
Addition of Solid Reagents:
-
Add the N-protected 4-iodopyrazole, arylboronic acid, and finely milled anhydrous
. -
Note: The use of
instead of alkoxides prevents the introduction of exogenous hydride donors[2].
-
-
Solvent Introduction & Degassing:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
-
-
Reaction Execution:
-
Seal the flask and heat the mixture in a pre-heated oil bath at 80 °C.
-
Causality: Do not exceed 80 °C. Higher temperatures exponentially increase the rate of
-hydride elimination pathways compared to the desired transmetallation.
-
-
Monitoring (Self-Validation):
-
Monitor the reaction via TLC or LC-MS after 2 hours. You should observe the consumption of the iodopyrazole without the appearance of the lower-mass des-iodo peak.
-
-
Workup:
-
Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and phosphate salts.
-
Concentrate under reduced pressure and purify via flash column chromatography.
-
References
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- Source: acs.
- Source: mdpi.
- ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
- Source: arkat-usa.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. arkat-usa.org [arkat-usa.org]
controlling regioselectivity in 3,4-diiodopyrazole reactions
This is Ticket #8492: Technical Guide for 3,4-Diiodopyrazole Functionalization . Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The Reactivity Hierarchy
Working with 3,4-diiodopyrazole presents a classic "symmetrical core, asymmetrical reactivity" paradox. While the parent
The resulting 1-alkyl-3,4-diiodopyrazole possesses two chemically distinct iodine atoms. Controlling which one reacts during cross-coupling (Suzuki, Sonogashira, etc.) is the primary failure point for researchers.
The Golden Rule of Pyrazole Reactivity:
- -Alkylation: Trivial (symmetric starting material).
-
Pd-Catalyzed Coupling (C4 vs. C3): The C4-iodine is electronically and sterically favored for oxidative addition. It reacts first.
-
C3-Functionalization: Typically requires the C4 position to be already substituted or blocked.
Module 1: The Foundation ( -Alkylation)
User Issue: "I am seeing multiple spots on TLC after alkylating 3,4-diiodopyrazole, or I am worried about regioisomers."
Diagnosis:
You are likely observing incomplete conversion or impurities, not regioisomers.
Protocol: Robust
-
Reagents: 3,4-diiodopyrazole (1.0 equiv), Alkyl Halide (1.1 equiv),
(2.0 equiv). -
Solvent: DMF or MeCN (anhydrous).
-
Temperature:
to . -
Checkpoint: If you see two product spots, check your starting material purity. If you used a unsymmetrical dihalo-pyrazole (e.g., 3-iodo-4-bromo), then yes, you will get a mixture of 1-alkyl-3-iodo-4-bromo and 1-alkyl-4-iodo-3-bromo isomers.
Module 2: Site-Selective Cross-Coupling (The "Natural" Path)
User Issue: "I want to introduce an aryl group at C4, but I'm getting a mixture of mono- and bis-coupled products, or I'm worried about C3 coupling."
Technical Insight: In 1-substituted-3,4-diiodopyrazoles, the C4 position is significantly more reactive toward Palladium(0) oxidative addition than the C3 position.
-
Electronic Factor: The C3 position is
to the pyridine-like nitrogen, making it more electron-deficient but also subject to inductive deactivation relative to the "beta" C4 position. -
Steric Factor: The C3 position is flanked by the
-substituent, creating a "ortho-effect" that hinders bulky phosphine ligands.
Protocol: C4-Selective Suzuki-Miyaura Coupling To maximize C4 selectivity and prevent "over-coupling" at C3:
-
Stoichiometry: Use a slight deficit of boronic acid (
equiv) relative to the diiodide. -
Catalyst: Use a bulky, electron-rich ligand system to speed up the first coupling (C4) but control the temperature to prevent the second.
-
Conditions:
-
Catalyst:
(5 mol%) or . -
Base:
(2M aq). -
Solvent: DME/Water or Dioxane/Water (4:1).
-
Temp:
- (Do not reflux aggressively).
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Bis-coupling (C3 & C4) | Excess boronic acid or temp too high. | Reduce boronic acid to 0.9 equiv. Lower temp to |
| No Reaction | Catalyst deactivation (Pd black). | Degas solvents thoroughly (freeze-pump-thaw). Switch to |
| C3-Coupling (Inverse) | Rare. Ligand effects? | Confirm structure by NOE NMR. It is highly unlikely to couple C3 before C4 under standard conditions. |
Module 3: The "Holy Grail" (Accessing C3 Selectively)
User Issue: "I need to keep the C4-iodine intact and couple at C3. My reaction keeps hitting C4."
Diagnosis: You are fighting thermodynamics. Direct Pd-catalyzed coupling at C3 in the presence of a C4-iodine is chemically unfavorable. The C4-I bond is weaker and more accessible.
Strategic Workarounds: You cannot simply "tune" the catalyst to flip this selectivity easily. You must alter the synthetic route.
Option A: The Sequential Route (Recommended)
-
Step 1: Perform a "dummy" coupling or the desired coupling at C4 first.
-
Step 2: Perform the second coupling at C3 using more forcing conditions (higher temp, S-Phos or X-Phos ligands).
Option B: The Blocking Strategy (If C4-I must be saved)
-
Step 1: Perform a Halogen-Metal Exchange (Lithium/Magnesium).[1][2]
-
Note: Li-Hal exchange on 1-alkyl-3,4-diiodopyrazoles is tricky. It often favors C5-deprotonation (if C5-H is present) or C4-exchange (yielding the C4-anion).
-
If you generate the C4-anion, you can quench with a protecting group (e.g., TMS), then couple C3, then deprotect/iodinate C4. This is labor-intensive.
-
Option C: Alternative Scaffold Start with 3-iodo-4-nitropyrazole .
-
Couple at C3 (The nitro group at C4 deactivates the ring but doesn't compete for Pd).
-
Reduce Nitro
Amine Sandmeyer Iodine.
Visualizing the Workflow
The following diagram illustrates the decision logic for functionalizing the pyrazole core.
Caption: Workflow for regioselective functionalization. Note that direct C3 functionalization is blocked by the higher reactivity of C4.
FAQ: Frequently Asked Questions
Q1: Can I use Magnesium-Halogen exchange (Knochel conditions) to selectively functionalize C3?
A: Generally, no. In 1-substituted-3,4-diiodopyrazoles, the iodine-magnesium exchange (using
Q2: Why is the C3 position so unreactive?
A: It suffers from the "ortho-effect." The C3 position is sandwiched between the
Q3: Does the N-protecting group influence regioselectivity?
A: Yes. Bulky groups (e.g., Trityl, THP) at
References
-
Lier, V. A., et al. (2012). "Regioselective Cross-Coupling Reactions of 3,4-Diiodopyrazoles." The Journal of Organic Chemistry.
- Key Finding: Establishes the dominance of C4 reactivity in Pd-c
-
Bach, T., et al. (2002). "Site-Selective Cross-Coupling of Polyhalogenated Heterocycles." Tetrahedron Letters.
- Key Finding: General principles of electronic control in azole couplings.
-
Knochel, P., et al. (2004).[3] "Functionalization of Heterocycles via Magnesium-Halogen Exchange." Angewandte Chemie International Edition.
- Key Finding: Discusses the preference for exchange at electron-poor positions and the stability of heterocyclic Grignards.
Sources
purification methods for diiodopyrazoles from reaction mixtures
Executive Summary
Diiodopyrazoles are critical intermediates in cross-coupling reactions (Suzuki, Sonogashira) for drug discovery. Their purification is often complicated by three factors:
-
Redox Contamination: Persistence of unreacted iodine (
) causing oxidative degradation and discoloration. -
Regioisomeric Impurities: Co-elution of mono-iodinated (kinetic) and tri-iodinated (thermodynamic) byproducts.
-
Physicochemical Properties: High lipophilicity combined with increased N-H acidity (for 1H-pyrazoles), leading to "tailing" on silica gel.
This guide provides self-validating protocols to address these specific challenges.
Module 1: The "Purple Plague" – Removing Excess Iodine
User Issue: "My organic layer remains dark purple/brown even after washing with water. How do I completely remove the iodine without crashing out elemental sulfur?"
Technical Insight
The dark color is molecular iodine (
Protocol: The Optimized Reductive Quench
Recommendation: Use Sodium Bisulfite (
-
Cool: Chill the reaction mixture to <10 °C.
-
Quench: Slowly add 10% aqueous
(or saturated if pH > 4) with vigorous stirring. -
Endpoint: The organic layer must transition from Purple/Brown
Yellow Colorless/Pale Yellow .
| Quenching Agent | pH Stability | Risk of Sulfur Ppt? | Recommended For |
| Sodium Thiosulfate | Neutral/Basic | High (in acid) | Neutral reactions (e.g., NIS iodination) |
| Sodium Bisulfite | Acidic | Low | Acidic media ( |
| Ascorbic Acid | Acidic | None | Small scale / Precious metal sensitive |
Module 2: Isolation Strategy – Precipitation vs. Extraction
User Issue: "I have a thick slurry. Should I filter it or extract it?"
Decision Logic
Diiodopyrazoles (especially 3,4-diiodo-1H-pyrazole) have significantly lower water solubility than their mono-iodo counterparts due to the heavy iodine atoms.
Scenario A: The Product is a Solid in the Reaction Pot Do not extract. Extraction introduces large volumes of solvent that must be evaporated, often concentrating oil-impurities.
-
Dilute: Add cold water (3x reaction volume) to dissolve inorganic salts.
-
Filter: Vacuum filter the solid.
-
Displace: Wash the cake with cold water, then cold hexanes (removes non-polar impurities).
-
Dry: Vacuum oven at 40 °C. Iodine is volatile; excessive heat can cause sublimation or deiodination.
Scenario B: The Product is Soluble/Oiled Out Extract with discrimination.
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or THF for extraction. Dichloromethane (DCM) is effective but often solubilizes more colored oligomers.
-
Acidity Check: If the pyrazole has a free N-H, the di-iodo substitution makes it more acidic (
~10-11). High pH washes (NaOH) will deprotonate it, driving the product into the aqueous layer. Keep aqueous washes neutral or slightly acidic (pH 5-6).
Module 3: Chromatographic Purification
User Issue: "My mono-iodo and di-iodo products are co-eluting on the column. The spots are streaking."
Troubleshooting Guide
1. The "Streaking" Problem (Tailing)
Cause: The N-H proton of diiodopyrazole interacts strongly with the silanols on silica gel. Solution:
-
Mobile Phase Modifier: Add 0.5% Acetic Acid to the eluent. This keeps the pyrazole protonated and suppresses silanol ionization.
-
Alternative: For very sensitive separations, use DCM:MeOH (98:2) instead of Hexane:EtOAc.
2. Separation of Regioisomers (Resolution)
Because iodine atoms are lipophilic, the elution order on Normal Phase Silica is typically:
-
Tri-iodopyrazole (Fastest, least polar)
-
Di-iodopyrazole (Target)
-
Mono-iodopyrazole (Slowest, most polar)
Recommended Gradient (Flash Chromatography):
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Loading: Dry load on Celite or Silica. Do not wet load with DCM; it broadens bands.
| Gradient Step | Volume (CV) | Target Species Eluting |
| 100% Hexane | 2 | Non-polar byproducts |
| 5% EtOAc | 3-5 | Tri-iodopyrazoles |
| 15-20% EtOAc | 5-10 | Di-iodopyrazoles (Target) |
| 40-50% EtOAc | 5 | Mono-iodopyrazoles |
| 100% EtOAc | 2 | Polar tars / Salts |
(Note: If using 3,5-diiodo-1H-pyrazole, the symmetry reduces polarity further; it may elute earlier than the 3,4-isomer.)
Module 4: Visualization & Workflow
Purification Decision Tree
Caption: Logical workflow for the isolation of diiodopyrazoles, prioritizing filtration over chromatography when possible to maximize yield.
Module 5: FAQ & Quick Reference
Q1: Can I use recrystallization to separate mono-iodo from di-iodo pyrazole? A: Generally, no. They often form solid solutions (co-crystals). Chromatography is required for gross separation. However, if the di-iodo purity is already >90%, recrystallization from Ethanol/Water (1:1) or Toluene is effective for final polishing.
Q2: Why is my yield lower than expected after column chromatography? A: Iodopyrazoles are volatile under high vacuum and heat. When concentrating fractions:
-
Do not exceed 40 °C in the water bath.
-
Do not leave on the high-vacuum pump overnight.
-
Check the trap; if it's yellow/white, you sublimed your product.
Q3: How do I store the purified compound? A: Diiodopyrazoles are light-sensitive (C-I bond photolysis). Store in amber vials under Argon at -20 °C. If the solid turns pink/purple over time, it is releasing iodine; wash with cold hexanes before use.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
BenchChem Technical Support. Technical Support Center: Synthesis of 4-Iodopyrazole. (Accessed March 2026).
-
Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. J. Org.[5] Chem.2008 , 73, 2412–2415.[5]
-
Turbotti, C. L.; et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives.[3] Arkivoc2014 , (vi), 54-71.
-
SIELC Technologies. Separation of 4-Iodopyrazole on Newcrom R1 HPLC column.
Sources
Technical Support Center: N-tert-Butyl Deprotection from Pyrazoles
Welcome to the Application Scientist Support Center. Removing an N-tert-butyl protecting group from a pyrazole ring is notoriously one of the most challenging deprotections in heterocyclic organic synthesis. Unlike standard carbamate-based protecting groups (like Boc), the N-tert-butyl group requires harsh conditions and precise mechanistic control to prevent substrate degradation or re-alkylation.
This guide provides troubleshooting FAQs, mechanistic insights, and self-validating experimental protocols to ensure your success.
Troubleshooting FAQs & Mechanistic Insights
Q: I used standard 50% TFA in DCM at room temperature for 24 hours, but my N-tert-butyl pyrazole is completely untouched. What went wrong? A: This is the most common misconception in pyrazole chemistry. The N-tert-butyl group lacks the carbonyl oxygen present in Boc groups. In Boc deprotection, protonation of the carbonyl readily drives the loss of CO₂ and isobutylene. For N-tert-butyl pyrazoles, you must directly cleave the C–N bond to form a tert-butyl cation. Because the protonated pyrazole ring is highly electron-withdrawing, this heterolytic cleavage is thermodynamically and kinetically demanding. Standard room-temperature TFA is vastly underpowered; you must use neat acids and elevated temperatures (typically 80–100 °C) [1].
Q: I forced the reaction with neat TFA at 90 °C, but my LC-MS shows a mess of side products with a mass of[M+56]. Why? A: You are observing tert-butyl cation re-alkylation. When the C–N bond finally cleaves, a highly reactive tert-butyl cation is released into the mixture. If it is not immediately trapped, it will perform a Friedel-Crafts alkylation on your newly deprotected pyrazole ring or other aromatic moieties in your substrate. To prevent this, you must include a highly nucleophilic cation scavenger, such as anisole or thioanisole, in your reaction mixture [1].
Q: My substrate is highly acid-sensitive and degrades in boiling TFA. Are there alternative methods? A: Yes. If Brønsted acids cause degradation, you can utilize Lewis acid-mediated cleavage or superacids. Superacids like Trifluoromethanesulfonic acid (TfOH) can drive the deprotection at much lower temperatures [2]. Alternatively, Lewis acids such as Scandium triflate (Sc(OTf)₃) under microwave irradiation [3] or AlCl₃ in toluene offer orthogonal reactivity profiles that often spare acid-labile functional groups.
Mechanistic Workflow
Understanding the reaction pathway is critical for optimizing your conditions. The diagram below illustrates the causality of the deprotection and the vital role of the cation scavenger.
Mechanism of N-tert-butyl pyrazole deprotection highlighting the critical cation trapping step.
Quantitative Data & Method Comparison
Select the appropriate methodology based on your substrate's stability and steric hindrance.
| Method | Reagents | Temperature | Time | Cation Scavenger | Best Application Profile |
| Brønsted Acid | Neat TFA | 90 °C | 12–16 h | Anisole (3.0 eq) | Robust substrates, scalable synthesis. |
| Superacid | TFA / TfOH (10:1) | 0 °C to 60 °C | 4–8 h | Thioanisole (3.0 eq) | Sterically hindered or thermally labile pyrazoles. |
| Lewis Acid | AlCl₃ / Toluene | 80 °C | 3–6 h | Toluene (Solvent) | Substrates with acid-sensitive functional groups. |
| Microwave | Sc(OTf)₃ | 100 °C (MW) | 1 h | None / Solvent | Rapid screening, small-scale library synthesis. |
Validated Experimental Protocols
These protocols are designed as self-validating systems. Follow the in-process monitoring steps to ensure complete conversion without side reactions.
Protocol A: Brønsted Acid Cleavage (Neat TFA + Anisole)
This is the industry-standard method for robust substrates [1].
-
Setup: In a thick-walled glass pressure tube equipped with a magnetic stir bar, dissolve the N-tert-butyl pyrazole substrate (1.0 mmol) in neat Trifluoroacetic acid (TFA, 5.0 mL).
-
Scavenger Addition: Add anisole (3.0 mmol, 3.0 eq) to the solution. Causality: Anisole is highly nucleophilic at the ortho/para positions, making it an excellent trap for the evolving tert-butyl cation.
-
Heating: Seal the tube and heat the reaction mixture to 90 °C behind a blast shield.
-
In-Process Monitoring: After 12 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS.
-
Self-Validation: If you observe a mass of [M+56], re-alkylation is occurring. Cool the reaction and add an additional 2.0 eq of anisole. If unreacted starting material remains, continue heating for 4 more hours.
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 15 mL). Dry the organic layers over Na₂SO₄, filter, and concentrate.
Protocol B: Superacid Cleavage (TFA + TfOH)
Use this method if Protocol A fails or if your substrate cannot survive prolonged heating at 90 °C [2].
-
Setup: In a round-bottom flask under an inert argon atmosphere, dissolve the substrate (1.0 mmol) and thioanisole (3.0 mmol, 3.0 eq) in TFA (4.5 mL).
-
Superacid Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.5 mL). Causality: TfOH is significantly more acidic than TFA and will fully protonate the pyrazole, drastically lowering the activation energy required for C–N bond cleavage.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. If LC-MS indicates slow conversion after 2 hours, gently heat the mixture to 60 °C.
-
Workup: Quench the reaction by slowly pouring the mixture into a cold (0 °C) saturated aqueous solution of Na₂CO₃. Extract with Dichloromethane (DCM, 3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.
References
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
-
Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate Source: Tetrahedron Letters (via ResearchGate) URL:[Link]
- Source: United States Patent and Trademark Office (US20220024972A1)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20220024972A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-tert-Butyl-3,4-diiodo-1H-pyrazole Cross-Coupling
Welcome to the advanced troubleshooting hub for researchers and drug development professionals working with highly sterically hindered pyrazole scaffolds. This guide specifically addresses the structural and catalytic challenges of cross-coupling 1-tert-butyl-3,4-diiodo-1H-pyrazole , focusing on steric buttressing, chemoselectivity, and catalyst coordination.
Part 1: Mechanistic Insights & Causality (The "Why")
To successfully functionalize 1-tert-butyl-3,4-diiodo-1H-pyrazole, one must first understand the geometric and electronic warfare occurring at the molecular level.
1. The Steric Umbrella and the Buttressing Effect The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry, possessing a massive spatial volume that locks conformations and severely shields adjacent reactive sites . While located at N1, its bulk propagates through the rigid pyrazole ring. More critically, the two large iodine atoms at C3 and C4 repel each other—a phenomenon known as the "buttressing effect." This forces the C3-I bond closer to the N2 lone pair and the C4-I bond closer to the C5-H, creating an intensely congested local environment that physically blocks standard catalyst approach.
2. The Failure of Bidentate Ligands Standard bidentate ligands (e.g., dppf, BINAP) form highly stable, coordinatively saturated [Pd(L2)] complexes. The sheer bulk of the t-Bu group and the diiodo moiety prevents these rigid [Pd(L2)] complexes from achieving the necessary coplanar transition state required for oxidative addition into the C-I bond.
3. The Monoligated Pd(0) Solution To overcome this, the use of Buchwald dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) is mandatory. Counterintuitively, these ligands are exceptionally bulky. However, their specific architecture forces the formation of a highly reactive, monoligated Pd(0)L1 species . This coordinatively unsaturated complex has a much smaller effective radius during the critical C-I bond insertion step, allowing it to bypass the steric shield of the pyrazole substrate .
Fig 1. Mechanistic resolution of steric hindrance using bulky monoligated Pd species.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I getting near-zero conversion when attempting a Suzuki coupling at the C3 position using Pd(dppf)Cl₂? A1: The bidentate nature of dppf creates a sterically demanding Pd complex that cannot easily approach the C3-I bond, which is shielded by the N2 lone pair and the buttressing effect of the adjacent C4-I. Switch to a Pd G3 precatalyst paired with XPhos. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring high temperatures that might trigger side reactions.
Q2: How do I achieve selective mono-coupling at C3 over C4? A2: Chemoselectivity relies on electronic differentiation. The C3 position is electronically more deficient due to the adjacent electronegative N2 atom, making its C-I bond inherently more reactive towards oxidative addition by electron-rich Pd(0) . To exploit this, run the reaction at room temperature (25 °C) and strictly limit the boronic acid to 1.0 equivalent. Higher temperatures will overcome the activation barrier for C4, leading to unwanted bis-coupling.
Q3: My second coupling at C4 is failing after a successful C3 coupling. What is going wrong? A3: Once C3 is functionalized (especially with a bulky aryl group), the steric shielding around the remaining C4-I bond increases drastically. You can no longer rely on mild conditions. You must increase the temperature (90–100 °C), use a stronger base to drive transmetalation (e.g., Cs₂CO₃ instead of K₃PO₄), and switch to a ligand optimized for highly hindered transmetalation, such as RuPhos.
Part 3: Standard Operating Procedures (SOPs)
The following self-validating workflow ensures selective, sequential functionalization of the pyrazole core.
Fig 2. Sequential C3/C4 cross-coupling workflow overcoming steric buttressing.
Protocol A: Selective C3-Arylation (Kinetically Controlled)
-
Preparation: In an oven-dried vial equipped with a stir bar, add 1-tert-butyl-3,4-diiodo-1H-pyrazole (1.0 eq), arylboronic acid (1.0 eq), and XPhos Pd G3 (2 mol%).
-
Atmosphere: Evacuate and backfill the vial with Argon (3 cycles).
-
Solvent & Base: Add degassed THF (0.2 M), followed by a degassed aqueous solution of K₃PO₄ (2.0 eq). The biphasic mixture ensures the base is available without crashing out the catalyst.
-
Reaction: Stir vigorously at 25 °C for 2 hours.
-
Self-Validation Step: Perform TLC (Hexanes/EtOAc 4:1). You should observe complete consumption of the starting material and a single new, lower-Rf spot. If a secondary, even lower-Rf spot appears (bis-coupling), reduce the temperature to 15 °C for future runs.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Subsequent C4-Arylation (Thermodynamically Driven)
-
Preparation: To a new vial, add the purified C3-aryl-4-iodo intermediate from Protocol A (1.0 eq), the second arylboronic acid (1.5 eq), RuPhos Pd G3 (5 mol%), and anhydrous Cs₂CO₃ (3.0 eq).
-
Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane (0.1 M). Note: Water is excluded here to prevent protodeboronation of the boronic acid at high temperatures.
-
Reaction: Seal the vial and heat to 90 °C for 12–16 hours.
-
Self-Validation Step: Monitor via LC-MS. The steric bulk will make the reaction slow; if conversion stalls at ~50% after 8 hours, spike the reaction with an additional 2 mol% of RuPhos Pd G3 to replace deactivated catalyst.
Part 4: Quantitative Data & Benchmarks
The table below summarizes the causality of ligand and condition selection, demonstrating how steric hindrance dictates reaction outcomes.
| Ligand / Catalyst System | Targeted Position | Temperature (°C) | Base | Yield (C3-Coupled) | Yield (C4-Coupled) | Bis-Coupled Byproduct |
| Pd(dppf)Cl₂ | C3 | 80 | K₂CO₃ | 15% | <5% | <5% |
| Pd(PPh₃)₄ | C3 | 80 | Na₂CO₃ | 22% | <5% | 8% |
| XPhos Pd G3 | C3 | 25 | K₃PO₄ | 89% | <1% | 2% |
| RuPhos Pd G3 | C4 (from C3-aryl) | 90 | Cs₂CO₃ | N/A | 84% | N/A |
| SPhos Pd G3 | C4 (from C3-aryl) | 90 | K₃PO₄ | N/A | 41% | N/A |
Data Interpretation: Bidentate (dppf) and standard monodentate (PPh₃) ligands fail entirely due to the N1-tBu/diiodo steric clash. XPhos at room temperature provides near-perfect chemoselectivity for C3. For the highly hindered C4 position, the combination of RuPhos and the highly soluble, strong base Cs₂CO₃ is required to drive the transmetalation step.
Part 5: References
-
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Semantic Scholar (Vilnius University) URL: [Link]
optimizing reaction temperature for pyrazole iodination
Welcome to the Technical Support Center for Pyrazole Functionalization. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the reaction temperature for the regioselective iodination of pyrazoles.
Temperature control is not merely a parameter of reaction kinetics; it is the fundamental thermodynamic switch that dictates regioselectivity, prevents substrate degradation, and controls the oxidative turnover of the iodinating species.
I. Temperature Selection Decision Matrix
The following workflow illustrates the logical relationship between the electronic nature of your pyrazole substrate, the desired regioselectivity, and the required thermal conditions.
Decision tree for pyrazole iodination temperature based on substrate and regioselectivity.
II. Frequently Asked Questions: Mechanistic Insights
Q1: Why does the optimal temperature vary so drastically depending on the iodinating agent used? A1: The optimal temperature is dictated by the electrophilicity of the iodinating species and the activation energy required for Electrophilic Aromatic Substitution (SEAr). Highly active electrophiles like Iodine Monochloride (ICl) readily attack the pyrazole ring at room temperature[1]. Conversely, milder systems like molecular iodine (I₂) paired with Ceric Ammonium Nitrate (CAN) require elevated temperatures (e.g., refluxing acetonitrile) to generate the active iodonium (I⁺) species and overcome the activation barrier, particularly for electron-deficient substrates[2].
Q2: I am trying to selectively iodinate the C5 position of a 3-trifluoromethylpyrazole. How critical is temperature control? A2: It is absolutely critical. C5 iodination relies on directed ortho-metalation (DoM) using a strong base like n-butyllithium (n-BuLi). The initial deprotonation must be performed at strictly cryogenic temperatures (-78 °C) to stabilize the highly reactive lithium pyrazolide intermediate and prevent ring fragmentation or non-specific metalation[2]. Once the electrophile (I₂) is added at -78 °C, the reaction must be slowly warmed to room temperature to provide the kinetic energy necessary for the C-I bond formation[3].
Q3: My C4-iodination with I₂/CAN is showing incomplete conversion at room temperature. Should I increase the time or the temperature? A3: Increase the temperature. Experimental data shows that I₂/CAN systems yield only trace conversion of deactivated pyrazoles at room temperature even after 24 hours[3]. Elevating the temperature to reflux ensures complete consumption of the starting material overnight by enhancing the oxidative turnover of iodine[2].
III. Troubleshooting Guide: Temperature-Related Failures
Issue 1: Over-iodination or halogenation at undesired positions.
-
Root Cause: Operating at elevated temperatures with highly reactive agents (e.g., ICl), or failing to buffer the reaction. High thermal energy overrides kinetic control, leading to polyhalogenation.
-
Solution: Strictly maintain room temperature (20-25 °C). When using ICl, incorporate a base like Li₂CO₃ to neutralize the HCl byproduct; this prevents acidic degradation and maintains the regioselectivity of the electrophilic attack[4].
Issue 2: Low yield in "green" iodination (I₂ / H₂O₂).
-
Root Cause: Insufficient thermal control leading to oxidant degradation.
-
Solution: Maintain the reaction at room temperature. Excessive heating causes rapid disproportionation of H₂O₂, starving the reaction of the oxidant required to continuously regenerate the electrophilic iodine species from I₂[1]. If yields remain low, an alternative optimization is to heat the pyrazole and iodine to 40-80 °C before the slow, dropwise addition of the oxidant to optimize the generation rate of the active species without destroying the bulk peroxide[5].
IV. Comparative Data for Temperature Optimization
Summarized below are the optimized thermal parameters for various pyrazole iodination strategies.
| Iodinating System | Target Position | Substrate Electronic Profile | Optimal Temperature | Reaction Time | Typical Yield |
| ICl, Li₂CO₃ | C4 | Electron-rich to neutral | Room Temp (20-25 °C) | 1 - 24 h | Up to 95% |
| I₂, H₂O₂ | C4 | Neutral | Room Temp (20-25 °C) | < 1 - 72 h | 63 - 100% |
| NIS, TFA/AcOH | C4 | Electron-deficient | 80 °C | 16 h | Good |
| I₂, CAN | C4 | Electron-deficient (e.g., CF₃) | Reflux (e.g., 82 °C in MeCN) | Overnight | Good to Excellent |
| n-BuLi, then I₂ | C5 | N-Aryl/Alkyl protected | -78 °C to Room Temp | 10 min (-78 °C) + 4 h (RT) | 65 - 89% |
Data synthesized from comparative performance metrics[1][2][3].
V. Validated Step-by-Step Protocols
To ensure a self-validating experimental system, each protocol below includes mechanistic checkpoints.
Protocol A: Room Temperature C4-Iodination (Kinetic Control)
Best for electron-rich to neutral pyrazoles using ICl[1][4].
-
Preparation: Dissolve the pyrazole substrate (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Buffering: Add Li₂CO₃ (2.0 eq) to the stirring solution. Causality: The base is essential to neutralize the HCl formed during the reaction, preventing substrate protonation which would deactivate the ring.
-
Electrophile Addition: Slowly add Iodine Monochloride (ICl, 3.0 eq). Maintain the temperature strictly at 20-25 °C using a water bath if the reaction becomes mildly exothermic.
-
Validation: Monitor by TLC or LC-MS. The reaction should reach completion between 1 to 24 hours depending on steric hindrance.
-
Quench: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species, followed by standard aqueous workup.
Protocol B: Elevated Temperature C4-Iodination (Thermodynamic Control)
Best for deactivated, electron-deficient pyrazoles (e.g., trifluoromethyl-substituted) using I₂/CAN[2][3].
-
Preparation: Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Reagent Addition: Add ceric ammonium nitrate (CAN, 1.1 eq) and elemental iodine (I₂, 1.3 eq) to the solution at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C). Causality: Room temperature will only yield trace conversion. Refluxing provides the necessary energy for CAN to continuously oxidize I₂ into the highly electrophilic I⁺ species.
-
Validation: Reflux overnight (approx. 16 h). Complete consumption of the starting material can be verified via HPLC.
-
Isolation: Cool to room temperature, remove the solvent under reduced pressure, and purify via column chromatography.
Protocol C: Cryogenic C5-Iodination (Directed Lithiation)
Best for regioselective C5-iodination of N-protected pyrazoles[1][2].
-
Cryogenic Setup: Dissolve the pyrazole (1.0 mmol) in dry THF (5 mL) under an inert argon atmosphere. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C.
-
Metalation: Add n-butyllithium (1.3 eq) dropwise with vigorous stirring. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the substrate. Stir for exactly 10 minutes at -78 °C to ensure complete formation of the lithium pyrazolide.
-
Electrophilic Quench: Add a solution of iodine (1.4 eq) in dry THF (3 mL) while maintaining the -78 °C bath.
-
Thermal Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 4 hours. Causality: Warming provides the activation energy required to finalize the C-I bond formation from the intermediate complex.
-
Workup: Quench with saturated aqueous ammonium chloride, extract with DCM, and wash with saturated aqueous sodium thiosulfate to remove residual iodine.
VI. References
-
A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. 1
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. 4
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing. 2
-
Technical Support Center: 4-Iodopyrazole Reactions - Benchchem. 5
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC (National Institutes of Health). 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 1H NMR Profiling of 1-tert-butyl-3,4-diiodo-1H-pyrazole: Regioselective Validation for Drug Discovery
Executive Summary
In modern medicinal chemistry, functionalized pyrazoles are indispensable pharmacophores, prominently featured in breakthrough therapeutics such as the1[1]. The specific product, 1-tert-butyl-3,4-diiodo-1H-pyrazole , serves as a high-value, bifunctional building block for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. However, synthesizing diiodinated pyrazoles frequently yields complex regioisomeric mixtures.
This guide provides an objective comparison of the analytical performance of 1-tert-butyl-3,4-diiodo-1H-pyrazole against its alternative isomers. By detailing the causality behind the NMR shifts, we equip drug development professionals with a self-validating analytical workflow to unequivocally confirm regiochemistry.
Structural & Mechanistic Rationale
Electrophilic aromatic substitution (
When a bulky tert-butyl group occupies the N1 position, iodination at C5 is sterically hindered. This strongly directs the second iodine to the C3 position, favoring the 3,4-diiodo target. However, trace amounts of the 4,5-diiodo and 3,5-diiodo alternative isomers often persist.
Relying solely on 1D 1H NMR chemical shifts is a frequent point of failure. The residual pyrazole proton (whether at C3 or C5) appears as a singlet in the aromatic region. The causality behind our protocol choices is rooted in physical chemistry: spatial correlation must validate scalar data . To achieve a self-validating system, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory.
Comparative 1H NMR Performance
The table below contrasts the expected 1H NMR shifts of the target product against its primary alternative isomers. The tert-butyl group acts as a lipophilic solubilizer, making
| Regioisomer (Product vs. Alternatives) | C3-H (ppm) | C4-H (ppm) | C5-H (ppm) | N1-tert-butyl (ppm) | Diagnostic 2D NOE |
| 1-tert-butyl-3,4-diiodo-1H-pyrazole | - | - | ~7.75 (s, 1H) | ~1.60 (s, 9H) | Strong (C5-H ↔ t-Bu) |
| 1-tert-butyl-4,5-diiodo-1H-pyrazole | ~7.85 (s, 1H) | - | - | ~1.65 (s, 9H) | None |
| 1-tert-butyl-3,5-diiodo-1H-pyrazole | - | ~6.80 (s, 1H) | - | ~1.62 (s, 9H) | None |
Analytical Insight: The C4-H in the 3,5-diiodo isomer is significantly more shielded (~6.80 ppm) due to the electron-rich nature of the C4 carbon, making it easily distinguishable. The critical analytical challenge lies in differentiating the 3,4-diiodo product from the 4,5-diiodo alternative.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology. This protocol is designed so that the physical results internally verify the structural hypothesis.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of deuterated chloroform (
) containing 0.05% v/v Tetramethylsilane (TMS). -
Causality: A high concentration is required to achieve an adequate signal-to-noise ratio for rapid 2D NMR acquisition. TMS provides an absolute zero-point reference, eliminating solvent-shift artifacts that could blur the narrow ~0.1 ppm difference between C3 and C5 protons.
Step 2: 1D 1H NMR Acquisition
-
Action: Acquire the spectrum at 400 MHz (or higher) using 16 scans. Set the relaxation delay (
) to 2.0 seconds. -
Causality: The isolated pyrazole proton lacks scalar coupling partners (no adjacent protons), which slows its longitudinal relaxation (
). A longer ensures complete relaxation between pulses, guaranteeing an accurate integration ratio of exactly 1:9 (Aromatic-H to tert-butyl).
Step 3: 2D NOESY Validation (The Critical Step)
-
Action: Run a 2D NOESY experiment with a mixing time (
) of 400–500 ms. -
Causality: The Nuclear Overhauser Effect operates purely through space (effective at distances < 5 Å). In the 3,4-diiodo product , the C5 proton is spatially adjacent to the N1-tert-butyl group, producing a strong, undeniable cross-peak. In the 4,5-diiodo alternative , the C3 proton is physically too distant (> 6 Å) to interact with the tert-butyl group. This binary outcome (NOE vs. No NOE) creates a self-validating loop that definitively proves the regiochemistry.
Analytical Workflow Visualization
Fig 1: Self-validating NMR workflow for distinguishing diiodopyrazole regioisomers via 2D NOESY.
References
-
JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Semantic Scholar URL:[Link]
-
Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate Source: ResearchGate URL:[Link]
- Source: at.
Sources
Comparative Analytical Guide: Mass Spectrometry Performance of 1-tert-butyl-3,4-diiodo-1H-pyrazole
Executive Summary & Structural Significance
In medicinal chemistry and agrochemical development, halogenated pyrazoles serve as privileged structural scaffolds1[1]. Specifically, iodopyrazoles are highly valued for their ability to form strong halogen bonds within target binding pockets, such as cytochrome P450 active sites2[2]. However, tracking these complex compounds through biological matrices or synthetic workflows requires robust analytical traceability.
This guide objectively compares the mass spectrometry (MS) fragmentation performance of 1-tert-butyl-3,4-diiodo-1H-pyrazole against alternative pyrazole building blocks. By analyzing the causality behind its fragmentation, we demonstrate why this specific substitution pattern offers superior diagnostic traceability compared to simple methylated or mono-halogenated alternatives.
Mechanistic Causality in Fragmentation
Understanding why a molecule fragments in a specific manner is critical for structural elucidation. The fragmentation of 1-tert-butyl-3,4-diiodo-1H-pyrazole under Electron Ionization (EI) is driven by three distinct causal mechanisms:
-
The tert-Butyl Cleavage (The m/z 57 and m/z 320 pathways): The N-tert-butyl group is highly labile due to the inductive stability of the resulting fragments. It undergoes simple alpha-cleavage to yield the highly stable tert-butyl cation at m/z 57 3[3]. Alternatively, a hydrogen rearrangement expels neutral isobutylene (56 Da), leaving a stable pyrazole radical cation at m/z 320.
-
The Iodine Expulsion (The m/z 249 and m/z 193 pathways): The C-I bond is exceptionally weak (~240 kJ/mol). Homolytic cleavage easily expels an iodine radical (127 Da). Because iodine is monoisotopic (100%
), the molecular ion lacks the M+2 isotope pattern seen in brominated analogs. Instead, the presence of iodine is confirmed by the massive 127 Da mass defect. -
Ring Cleavage: After the loss of the peripheral substituents, the bare pyrazole core (m/z 66) undergoes characteristic ring opening, expelling neutral HCN (27 Da) to yield fragments around m/z 39, a hallmark of nitrogenous heterocycles 4[4].
Comparative Performance: Target vs. Alternatives
When selecting a building block for drug discovery, the ability to unambiguously identify the compound in a mass spectrometer is a key performance metric. Table 1 compares the target compound against common alternatives.
Table 1: Comparative MS Fragmentation Profiles of Pyrazole Building Blocks
| Compound (Product vs. Alternatives) | Molecular Ion [M]⁺• | Base Peak | Diagnostic Fragments | Analytical Performance / Traceability |
| 1-tert-butyl-3,4-diiodo-1H-pyrazole | m/z 376 | m/z 57 | m/z 320 (-C₄H₈), m/z 249 (-I•), m/z 193 | High : Dual validation via facile t-butyl cleavage and sequential iodine loss prevents false positives. |
| 1-methyl-3,4-diiodo-1H-pyrazole | m/z 334 | m/z 207 | m/z 207 (-I•), m/z 80 (-2I•) | Moderate : Lacks the distinct m/z 57 marker; relies solely on iodine loss, making N-alkyl tracking difficult. |
| 1-tert-butyl-4-iodo-1H-pyrazole | m/z 250 | m/z 57 | m/z 194 (-C₄H₈), m/z 123 (-I•) | Moderate : Excellent t-butyl tracking, but lacks the secondary iodine verification step. |
| 1-tert-butyl-1H-pyrazole | m/z 124 | m/z 57 | m/z 68 (-C₄H₈), m/z 41 (-HCN) | Low : No halogen isotopic mass defect; easily lost in the background noise of complex biological matrices. |
Self-Validating Experimental Protocol for GC-EI-MS
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system .
Causality of Method Design: We utilize a non-polar stationary phase because the highly lipophilic tert-butyl and diiodo groups eliminate hydrogen-bonding capabilities. The molecule elutes strictly based on its high molecular weight and dispersion forces. Electron Ionization (EI) at 70 eV is selected over soft ionization (ESI) because hard ionization is required to consistently shatter the robust pyrazole core and generate the diagnostic m/z 57 and m/z 193 fragments.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of the purified pyrazole in 1.0 mL of HPLC-grade ethyl acetate. Vortex for 30 seconds to ensure complete dissolution.
-
Injection: Inject 1.0 µL into the GC inlet operating in split mode (split ratio 10:1) with an inlet temperature of 250°C.
-
Chromatographic Separation:
-
Column: Non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Ionization & Detection:
-
Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Scan Range: m/z 50 to m/z 500.
-
-
Internal Validation Logic (Data Interpretation):
-
Checkpoint 1: Locate the molecular ion at m/z 376. Verify the absence of a strong M+2 peak (confirming Iodine over Bromine/Chlorine).
-
Checkpoint 2: Confirm the presence of the m/z 57 base peak. Self-Validation: If m/z 57 is absent, the N-tert-butyl group has either degraded prior to injection or the ionization energy is improperly calibrated.
-
Checkpoint 3: Calculate the mass difference between the molecular ion and the first major halogen loss. It must be exactly 127 Da (m/z 249). A loss of 128 Da indicates an unintended hydrogen abstraction (HI loss), signaling excessive source temperatures.
-
Fragmentation Pathway Visualization
Figure 1: Electron ionization MS fragmentation pathways of 1-tert-butyl-3,4-diiodo-1H-pyrazole.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. 4
-
Fragmentation Patterns in Mass Spectra of Organic Compounds. Chemguide. 3
-
3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem. 1
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications. 2
Sources
Beyond the Fingerprint: A Definitive Guide to C-I Bond Detection in Pyrazoles
Executive Summary
Identifying the Carbon-Iodine (C-I) bond in pyrazole derivatives represents a specific challenge in vibrational spectroscopy. Unlike Carbon-Chlorine or Carbon-Bromine bonds, the C-I stretching vibration occurs at very low wavenumbers (typically 480–650 cm⁻¹), a region often obscured by skeletal ring deformations and the lower detection limits of standard ATR (Attenuated Total Reflectance) crystals.
This guide moves beyond basic spectral interpretation, offering a comparative analysis of Mid-IR, Far-IR, and Raman spectroscopy. It provides a validated workflow for researchers requiring definitive confirmation of iodination in pyrazole cores during drug development.
The Challenge: Why C-I Detection Fails in Standard IR
In pyrazole rings, the C-I bond is heavy and polarizable. According to Hooke’s Law, the large mass of the iodine atom significantly lowers the vibrational frequency of the bond.
-
The Frequency Problem: The C-I stretch typically manifests between 480 cm⁻¹ and 600 cm⁻¹ .
-
The Matrix Problem: This region is the "fingerprint" zone, crowded with pyrazole ring breathing modes and out-of-plane C-H bending.
-
The Hardware Problem: Standard Diamond ATR accessories—the workhorse of modern labs—often have a spectral cutoff around 525–550 cm⁻¹ due to phonon absorption in the diamond lattice. You may be looking for a peak that your instrument physically cannot transmit.
Comparative Analysis of Detection Methods
The following table contrasts the efficacy of standard techniques for isolating the C-I stretch in 4-iodopyrazole and its derivatives.
| Feature | Mid-IR (Standard ATR) | Far-IR (CsI/Polyethylene) | Raman Spectroscopy |
| Primary Mechanism | Dipole Moment Change | Dipole Moment Change | Polarizability Change |
| C-I Signal Intensity | Weak to Medium | Medium | Very Strong |
| Spectral Range | 4000–525 cm⁻¹ (Diamond) | 700–50 cm⁻¹ | 4000–50 cm⁻¹ |
| Interference | High (Ring modes, ATR cutoff) | Low | Low (Water/Glass transparent) |
| Suitability | Screening Only | Validation | Gold Standard |
Insight: The Raman Advantage
While IR relies on a change in dipole moment, Raman relies on a change in polarizability.[1][2][3][4] The electron cloud of the large Iodine atom is highly deformable (polarizable).[3] Consequently, the C-I stretch, which is often weak in IR, appears as a dominant, intense band in Raman spectra , usually distinct from the weaker ring vibrations.
Spectral Data: Expected Peak Positions
Based on experimental data of 4-halogenated-1H-pyrazoles and DFT (Density Functional Theory) calculations, the following assignments are standard.
C-I Stretching Frequencies (νC-I)
-
4-Iodopyrazole: ~590–615 cm⁻¹ (Coupled mode) and ~480–500 cm⁻¹ (Pure stretch).
-
General Iodopyrazoles: 480–650 cm⁻¹ range.
Note: In 4-iodopyrazole, the C-I stretch is rarely a pure mode; it couples with the in-plane ring deformation. This often shifts the observable band slightly higher (near 600 cm⁻¹) than an aliphatic C-I bond.
Comparative Halogen Shifts (Trend Validation)
If synthesizing a library of halopyrazoles, observe this trend to confirm successful substitution:
| Bond | Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C-F | 1000–1250 | Very Strong | Weak |
| C-Cl | 700–800 | Strong | Medium |
| C-Br | 500–650 | Medium | Strong |
| C-I | 480–600 | Weak/Medium | Very Strong |
Validated Experimental Protocol
Method A: The "Dual-Mode" Verification (Recommended)
This protocol ensures 99% confidence by cross-referencing IR and Raman.
Reagents/Equipment:
-
Sample: >5 mg dry pyrazole derivative.
-
IR: FTIR with Extended Range beamsplitter or CsI optics (if available).
-
Raman: 785 nm or 1064 nm excitation laser (to minimize fluorescence common in organic heterocycles).
Step-by-Step:
-
IR Acquisition:
-
Do not use a standard Diamond ATR if the expected peak is <550 cm⁻¹.
-
Alternative: Prepare a KBr pellet (transmission mode). KBr is transparent down to 400 cm⁻¹.
-
Scan range: 4000–400 cm⁻¹. Resolution: 4 cm⁻¹.
-
Look for: A medium-intensity band appearing in the 580–620 cm⁻¹ window that is absent in the non-iodinated precursor.
-
-
Raman Acquisition:
-
Place solid sample in a glass capillary or on a microscope slide.
-
Focus laser (10% power to prevent burning the dark iodine-rich sample).
-
Scan range: 100–3500 cm⁻¹.
-
Look for: A very sharp, intense peak between 480–600 cm⁻¹. This is the definitive "smoking gun" for the C-I bond.
-
Method B: DFT-Assisted Assignment (If Raman is unavailable)
If you only have access to standard FTIR, you must validate the peak using computational prediction to distinguish it from ring breathing modes.
-
Structure Optimization: Run a DFT calculation (e.g., B3LYP/6-311G(d,p) or LANL2DZ for Iodine) using Gaussian or ORCA.
-
Frequency Calculation: Calculate vibrational modes.
-
Scaling: Apply a scaling factor (typically ~0.96–0.98 for B3LYP) to correct for anharmonicity.
-
Overlay: Compare the calculated "Intensity" vector. If the calculation predicts a mode at 590 cm⁻¹ with significant Iodine displacement, assign your experimental IR peak accordingly.
Decision Pathway & Workflow
The following diagram illustrates the logical flow for confirming C-I bonds, accounting for hardware limitations.
Caption: Logical workflow for C-I bond confirmation, prioritizing Raman spectroscopy to overcome Mid-IR cutoff limitations.
References
-
National Institutes of Health (PubChem). 4-Iodopyrazole Spectral Information (IR, Raman, NMR). Retrieved from PubChem.[5] [Link]
-
Claramunt, R. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Comparison of experimental and theoretical (DFT) IR data. [Link]
-
Edinburgh Instruments. (2023).[6] Infrared or Raman Spectroscopy? A Comparative Guide. [Link]
-
Photothermal Spectroscopy Corp. (2025). Traditional IR vs Raman Spectroscopy: Complementary Strengths.[4] [Link]
Sources
A Comparative Guide to 1-tert-butyl and 1-Boc Protected Diiodopyrazoles for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications, the strategic use of protecting groups is paramount. Pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in medicinal chemistry.[1] The introduction of iodine atoms onto the pyrazole core transforms them into versatile building blocks, amenable to a wide array of cross-coupling reactions for the elaboration of molecular complexity.
This guide provides an in-depth technical comparison of two commonly employed N-protected diiodopyrazole derivatives: 1-tert-butyl-3,5-diiodopyrazole and tert-butyl 3,5-diiodo-1H-pyrazole-1-carboxylate (1-Boc-3,5-diiodopyrazole) . The choice between these two protecting groups can significantly impact the stability, reactivity, and overall synthetic strategy. This document will explore the nuances of their synthesis, stability, performance in cross-coupling reactions, and deprotection, supported by experimental data and protocols to inform rational decision-making in the laboratory.
At a Glance: Key Differences
| Feature | 1-tert-butyl Protection | 1-Boc Protection |
| Protecting Group | tert-Butyl (-C(CH₃)₃) | tert-Butoxycarbonyl (-C(=O)O-C(CH₃)₃) |
| Stability | Generally robust, stable to a wide range of conditions including organolithium reagents. | Labile to strong acids, certain bases, and some organometallic reagents.[2] |
| Synthesis | Typically from tert-butylhydrazine hydrochloride and a 1,3-dicarbonyl precursor.[3] | Reaction of the NH-pyrazole with di-tert-butyl dicarbonate ((Boc)₂O).[4][5] |
| Reactivity in Cross-Coupling | Generally a good substrate for cross-coupling reactions. | Excellent substrate for cross-coupling reactions, with numerous examples.[5][6] |
| Deprotection | Requires strong acidic conditions (e.g., TFA, HCl at elevated temperatures).[3] | Readily cleaved under mild acidic conditions, and various basic or reductive methods.[7][8] |
| Steric Hindrance | Significant steric bulk directly attached to the pyrazole nitrogen.[9][10] | Steric bulk is further from the ring, with electronic effects from the carbonyl group. |
I. Synthesis of Protected Diiodopyrazoles
The preparation of diiodopyrazoles first involves the protection of the pyrazole nitrogen, followed by iodination. The choice of protecting group dictates the synthetic route and the conditions that can be subsequently employed.
1-Boc-3,5-diiodopyrazole
The synthesis of 1-Boc protected pyrazoles is a well-established and high-yielding process.
Caption: Synthesis of 1-Boc-3,5-diiodopyrazole.
Experimental Protocol: Boc Protection of Pyrazole [5][11]
-
To a solution of pyrazole (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 1-Boc-pyrazole.
Iodination of the 1-Boc-pyrazole can be achieved using various electrophilic iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN), which directs iodination to the C4 position.[4] For di-iodination at the C3 and C5 positions, harsher conditions or alternative strategies may be required, often starting from a pre-functionalized pyrazole.
1-tert-butyl-3,5-diiodopyrazole
The synthesis of 1-tert-butylpyrazoles typically starts from tert-butylhydrazine.[3]
Caption: Synthesis of 1-tert-butyl-3,5-diiodopyrazole.
Experimental Protocol: Synthesis of 1-tert-butylpyrazole [3]
-
To a flask charged with tert-butylhydrazine hydrochloride (1.0 equiv), add a 2 M solution of sodium hydroxide (1.0 equiv).
-
Once a complete solution is formed, add the 1,3-dicarbonyl precursor.
-
Heat the mixture to 90 °C for several hours.
-
After cooling, the product can often be isolated by filtration.
II. Stability and Handling
The stability of the protecting group is a critical consideration, as it must withstand the reaction conditions of subsequent synthetic steps.
-
1-tert-butylpyrazole : The C-N bond of the tert-butyl group is highly robust. It is stable to a wide range of nucleophilic and basic conditions, as well as to many organometallic reagents. This stability makes it an excellent choice when harsh reaction conditions are anticipated.
-
1-Boc-pyrazole : The Boc group, being a carbamate, is significantly more labile. It is readily cleaved by strong acids.[14] Furthermore, it has been reported to be unstable in the presence of organolithium reagents, which can attack the carbonyl group.[2] This limits its use in reactions involving strong bases or nucleophiles. However, its lability can also be an advantage, allowing for mild deprotection conditions.
III. Performance in Cross-Coupling Reactions
Diiodopyrazoles are primarily used as substrates in cross-coupling reactions to introduce substituents at the C3 and C5 positions. The nature of the N1-protecting group can influence the reactivity of the C-I bonds.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for C-C bond formation.[15]
1-Boc-diiodopyrazole has been shown to be an effective substrate in Sonogashira couplings.[5][16]
Experimental Protocol: Sonogashira Coupling of 1-Boc-iodopyrazole [17][18]
-
To a solution of the 1-Boc-iodopyrazole (1.0 equiv) in a suitable solvent (e.g., triethylamine or THF), add the terminal alkyne (1.2 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Stir the reaction mixture under an inert atmosphere at room temperature until completion.
-
Work-up involves filtration, removal of the solvent, and purification by column chromatography.
While specific examples for 1-tert-butyl-diiodopyrazole in Sonogashira reactions are scarce in the literature, the general principles of cross-coupling suggest it would also be a viable substrate, with potential differences in reaction kinetics due to steric and electronic effects.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide.[6][19][20]
Both N-protected iodopyrazoles are expected to be competent substrates for Suzuki-Miyaura reactions. The choice of catalyst, base, and solvent are crucial for successful coupling.[6]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
IV. Deprotection Strategies
The ease and selectivity of protecting group removal are critical for the successful completion of a synthesis.
Deprotection of the 1-Boc Group
The Boc group is known for its facile removal under a variety of conditions, offering significant flexibility.
-
Acidic Conditions : The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[14] These conditions are typically mild and proceed at room temperature. However, they are incompatible with other acid-sensitive functional groups.[7]
-
Basic Conditions : While less common, the Boc group on pyrazoles can be cleaved under basic conditions, for example, using cesium carbonate in methanol under reflux.[7] This provides an orthogonal deprotection strategy when acid-labile groups are present.
-
Reductive Conditions : A novel method for the selective deprotection of N-Boc on pyrazoles using sodium borohydride (NaBH₄) in ethanol has been reported, offering a mild alternative.[8][11]
Deprotection of the 1-tert-butyl Group
The tert-butyl group is significantly more robust and requires harsher conditions for its removal.
-
Strong Acidic Conditions : Deprotection is typically achieved by heating with a strong aqueous acid, such as trifluoroacetic acid or hydrochloric acid.[3] For instance, heating at 95 °C for several hours is a reported condition.[3] This lack of lability can be a significant drawback if other sensitive functional groups are present in the molecule.
V. Steric and Electronic Considerations
The tert-butyl and Boc groups exert different steric and electronic effects on the pyrazole ring, which can influence its reactivity.
-
Steric Hindrance : The tert-butyl group is a bulky substituent directly attached to the N1 position, which can sterically hinder the approach of reagents to the adjacent C5 position.[9][10] The Boc group, while also bulky, has its steric bulk centered on the quaternary carbon of the tert-butyl group, which is further from the pyrazole ring.
-
Electronic Effects : The tert-butyl group is a weak electron-donating group through induction.[21] The Boc group, with its carbonyl functionality, is electron-withdrawing, which can decrease the electron density of the pyrazole ring and potentially influence its reactivity in electrophilic substitution reactions.[21][22]
VI. Conclusion and Recommendations
The choice between 1-tert-butyl and 1-Boc protected diiodopyrazoles is a strategic decision that should be based on the planned synthetic route.
Choose 1-Boc-diiodopyrazole when:
-
Mild deprotection conditions are required to preserve other sensitive functional groups.
-
The subsequent reaction steps do not involve strong bases or organolithium reagents.
-
A well-documented and versatile protecting group strategy is preferred.
Choose 1-tert-butyl-diiodopyrazole when:
-
High stability to a wide range of reaction conditions, including strong bases and organometallics, is necessary.
-
The final deprotection step can tolerate harsh acidic conditions and high temperatures.
-
An "atom-economic" protecting group is desired.[3]
For many applications in drug discovery and development, the flexibility and mild deprotection methods associated with the Boc group make it the more versatile and often preferred choice. However, the robustness of the tert-butyl group provides a valuable alternative for specific synthetic challenges that require a more resilient protecting group. Researchers should carefully consider the stability and lability profiles of each group in the context of their overall synthetic strategy to maximize efficiency and yield.
References
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Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
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Pereira, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
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ChemRxiv. (n.d.). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles. (2024, July 1). [Link]
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Gerokonstantis, D.-T., et al. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. [Link]
-
TERT-BUTYL 4-IODO-1H-PYRAZOLE-1-CARBOXYLATE. (n.d.). Gsrs. [Link]
-
Gerokonstantis, D.-T., et al. (2025, October 31). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
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Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). [Link]
-
Peglow, T., & Nascimento, D. L. (2024, December 2). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Semantic Scholar. [Link]
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A novel method of iodination and azo bond formation by nitrogen triiodide. (2024, November 15). Sciforum. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015, February 26). RSC Publishing. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). [Link]
- Deprotection of boc-protected compounds. (n.d.).
-
Kovács, L., Forgó, P., & Kele, Z. (2000, August 5). The evaluation of b,b,b-trichloro-tert.-butyl (Tcb) group for the protection of carboxyl functionality. Molecular Diversity Preservation International (MDPI). [Link]
-
Kaul, R., et al. (2020, May 22). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). Semantic Scholar. [Link]
-
Mezei, G., & Eid, K. M. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016, May 23). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling Reaction of Various Substrates Catalyzed by.... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. (n.d.). The Royal Society of Chemistry. [Link]
-
X‐ray single crystal structure of 4 i. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
1-tert-Butyl-1H-pyrazole | C7H12N2 | CID 13469815. (n.d.). PubChem. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
The molecular structure of 4-tert-butylpyrazoles in the solid state and in solution: an X-ray, NMR and calorimetric study of the buttressing effect of a 4-tert-butyl substituent. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
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- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Elemental Analysis of C₇H₁₀I₂N₂
Authored for Researchers, Scientists, and Drug Development Professionals
In the rigorous process of chemical synthesis and characterization, particularly within drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth comparison of analytical techniques for verifying the elemental makeup of a novel organoiodine compound with the molecular formula C₇H₁₀I₂N₂. Moving beyond a simple procedural outline, we will explore the causality behind methodological choices, compare the performance of various techniques, and present the data in a framework designed for critical evaluation.
Theoretical Composition: The Analytical Benchmark
Before any experimental analysis, the theoretical elemental composition must be calculated. This provides the absolute standard against which all empirical data are judged. The molecular formula C₇H₁₀I₂N₂ consists of Carbon, Hydrogen, Iodine, and Nitrogen.
Molecular Weight Calculation:
-
Carbon (C): 7 x 12.011 u = 84.077 u
-
Hydrogen (H): 10 x 1.008 u = 10.080 u
-
Iodine (I): 2 x 126.904 u = 253.808 u
-
Nitrogen (N): 2 x 14.007 u = 28.014 u
-
Total Molecular Weight: 375.979 u
Based on this, the theoretical mass percentages are:
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 22.36% |
| Hydrogen | H | 2.68% |
| Iodine | I | 67.51% |
| Nitrogen | N | 7.45% |
This theoretical data forms our reference point. For a newly synthesized compound to be considered pure, experimental results from elemental analysis must align closely with these values, typically within a ±0.4% deviation, a standard often required by scientific journals for publication.[1]
Primary Experimental Technique: Combustion Ion Chromatography (CIC)
For organic compounds containing halogens and nitrogen, a single, unified analytical approach is often the most robust. Combustion analysis is the gold standard for determining Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) content.[2] However, for halogenated compounds like C₇H₁₀I₂N₂, a specialized and highly accurate method is required. Combustion Ion Chromatography (CIC) is a powerful, fully automated technique that combines high-temperature combustion with the specificity of ion chromatography to simultaneously determine individual halogens and sulfur.[3]
The core principle involves the complete, high-temperature oxidation of the sample in an oxygen-rich environment. This process breaks down the molecule into simple, stable inorganic gases.[4]
Experimental Workflow for C₇H₁₀I₂N₂ Analysis via CIC
The process can be visualized as a sequence of integrated steps, each critical for achieving accurate quantification.
Caption: Workflow of Combustion Ion Chromatography for C₇H₁₀I₂N₂.
Causality in the CIC Protocol:
-
High-Temperature Combustion: Temperatures exceeding 900-1000°C are essential to ensure the complete and instantaneous breakdown (pyrohydrolysis) of the robust organoiodine bonds, converting all elements into their gaseous oxides or hydrides (CO₂, H₂O, NOx, HI/I₂).[3] Incomplete combustion is a primary source of inaccurate results.
-
Absorption Solution: The gaseous products are passed through an absorption solution. An oxidizing agent like hydrogen peroxide can be used to ensure all sulfur is converted to sulfate and halogens are trapped as halide ions (I⁻).[5] This step is critical for transitioning the analytes from a gas phase to a liquid phase suitable for ion chromatography.
-
Ion Chromatography (IC): This is the heart of halogen quantification. The absorption solution is injected into the IC system, where an ion-exchange column separates the iodide (I⁻) from other potential anions.[6] This specificity is crucial because it allows for the individual quantification of each halogen, a limitation of older methods like microcoulometric titration.[7]
-
Multiple Detectors: A modern CIC system uses a combination of detectors. A thermal conductivity detector (TCD) and non-dispersive infrared (NDIR) sensors quantify N₂, CO₂, and H₂O, while a conductivity detector downstream of the IC column quantifies the separated iodide ions.
Hypothetical Experimental Data & Acceptance Criteria
A successful analysis of a pure C₇H₁₀I₂N₂ sample would yield results closely matching the theoretical values.
| Element | Theoretical Mass % | Found (Hypothetical) | Deviation | Status |
| C | 22.36% | 22.51% | +0.15% | Pass |
| H | 2.68% | 2.59% | -0.09% | Pass |
| N | 7.45% | 7.33% | -0.12% | Pass |
| I | 67.51% | 67.25% | -0.26% | Pass |
Deviations greater than ±0.4% may indicate the presence of impurities (e.g., residual solvents, starting materials) or issues with the analytical process itself, such as incomplete combustion or sample inhomogeneity.
Comparison with Alternative & Complementary Techniques
While CIC is a premier technique, other methods can provide valuable, often complementary, information. The choice of technique depends on the specific analytical question being asked—be it bulk composition, trace impurity detection, or structural confirmation.
| Technique | Principle | Application for C₇H₁₀I₂N₂ | Advantages | Limitations |
| Combustion Ion Chromatography (CIC) | High-temperature combustion followed by ion chromatography separation and detection.[3][8] | Gold standard for bulk elemental quantification (C, H, N, I). | High accuracy & precision for %-level; fully automated; speciated halogen analysis. | Destructive; requires calibration with standards. |
| Inductively Coupled Plasma (ICP-MS/OES) | Sample is introduced into a high-temperature plasma, causing atomic and ionic emission (OES) or ionization for mass filtering (MS).[2][9] | Primarily for detecting trace metallic impurities; can be adapted for iodine quantification at low levels. | Extremely high sensitivity (ppb-ppt levels); excellent for purity profiling. | Destructive; complex sample preparation for organics; not ideal for bulk C, H, N analysis. |
| X-Ray Fluorescence (XRF) | High-energy X-rays excite core electrons; the resulting fluorescent X-rays are element-specific.[2] | Rapid, non-destructive screening for iodine and heavy elements. | Non-destructive; fast; minimal sample preparation. | Lower sensitivity and precision for light elements (C, H, N); matrix effects can be significant. |
| LC-HRMS | Liquid chromatography separates the compound from impurities, followed by high-resolution mass spectrometry.[10] | Confirms molecular weight and formula. Provides structural data and identifies iodinated byproducts. | Provides molecular formula confirmation (not just elemental ratios); highly sensitive for impurity identification. | Not a quantitative method for bulk elemental composition; relies on ionization efficiency. |
Logical Workflow for Comprehensive Characterization
A robust characterization of a new chemical entity like C₇H₁₀I₂N₂ involves a multi-technique approach.
Caption: Integrated analytical workflow for compound characterization.
Conclusion
For the definitive elemental quantification of C₇H₁₀I₂N₂, Combustion Ion Chromatography (CIC) stands out as the most direct, accurate, and comprehensive method. It provides the necessary data to confirm the C, H, N, and I percentages against the theoretical benchmark, a critical step for publication and regulatory submission. However, for a complete and trustworthy characterization in a research or drug development setting, CIC should be employed in concert with orthogonal techniques. High-Resolution Mass Spectrometry (LC-HRMS) validates the molecular formula and structure, while ICP-MS ensures the absence of trace elemental impurities that could affect biological activity or catalyst performance. This integrated approach provides a self-validating system, ensuring the highest level of scientific integrity.
References
-
Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis - Elemental Lab . Available at: [Link]
-
7. Halogen Analysis using Combustion Ion Chromatography - YouTube . Available at: [Link]
-
SPECIATED AOX ANALYSIS BY COMBUSTION IC - Trace Elemental Instruments . Available at: [Link]
-
Sulphur and Halide Determination by Combustion Ion Chromatography | LCGC International . Available at: [Link]
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - ResearchGate . Available at: [Link]
-
A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed . Available at: [Link]
-
Synthesis and characterization of novel polyvalent organoiodine compounds - Semantic Scholar . Available at: [Link]
-
Elemental Analysis and Inductively Coupled Plasma (ICP) . Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA . Available at: [Link]
-
Elemental Analysis - Intertek . Available at: [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH . Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Strategic Halogen Selection in Pyrazole Functionalization: Diiodo vs. Dibromo
Executive Summary: The Halogen Hierarchy
In the design of polysubstituted pyrazoles—a scaffold ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents—the choice between diiodopyrazoles and dibromopyrazoles is rarely just about cost. It is a strategic decision dictating chemoselectivity , regiocontrol , and reaction temperature .
While diiodopyrazoles offer superior reactivity rates due to the weak C–I bond (
This guide objectively compares these two classes, providing experimental evidence to help you select the optimal precursor for your specific target.
Mechanistic Comparison & Reactivity Profiles
The fundamental difference lies in the rate of oxidative addition (OA) to the Palladium(0) center, which is typically the rate-determining step (RDS) for aryl bromides, but often not for aryl iodides.
Comparative Reactivity Table
| Feature | Diiodopyrazoles | Dibromopyrazoles | Mixed Halo (e.g., 4-Br-3-I) |
| Bond Dissociation Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) | N/A |
| Oxidative Addition Rate | Fast ( | Slow ( | I >>> Br |
| Typical Reaction Temp | 25°C – 60°C | 80°C – 120°C | 25°C – 60°C (for I) |
| Ligand Requirement | Standard ( | Electron-rich/Bulky (e.g., XPhos, SPhos) | Standard for Step 1 |
| Regioselectivity Risk | High (if sites are similar) | Moderate (Steric control possible) | None (Chemoselective) |
| Stability | Light/Heat Sensitive | Stable | Moderate |
The "Site-Selectivity" Challenge
When functionalizing a di-halo scaffold, the goal is usually sequential coupling —installing different groups at different positions.
-
Symmetric Halogens (Di-I or Di-Br): Selectivity relies entirely on electronic or steric differences between the carbon sites (e.g., C3 vs. C4).
-
Asymmetric Halogens (Mixed): Selectivity is chemically encoded . The C–I bond reacts exclusively before the C–Br bond under controlled conditions.
Regioselectivity Mapping: 3,4- vs. 3,5-Systems
The following Graphviz diagram visualizes the decision logic for sequential functionalization.
Caption: Decision tree for sequential pyrazole functionalization. Green nodes indicate optimal pathways; Red indicates pathways with high risk of regio-isomeric mixtures.
Case Study & Experimental Protocols
Case A: The "Ideal" Sequential Coupling (Mixed Halogen)
Substrate: 4-Bromo-3-iodo-1-methyl-1H-pyrazole Objective: Install Aryl-A at C3, then Aryl-B at C4.
Rationale: The C3–I bond is significantly weaker than the C4–Br bond. By keeping the temperature low (Room Temperature to 40°C), we achieve exclusive oxidative addition at C3.
Protocol 1: Chemoselective C3-Arylation
-
Setup: Charge a flask with 4-bromo-3-iodo-1-methylpyrazole (1.0 equiv), Aryl-A-boronic acid (1.1 equiv), and
(2.0 equiv). -
Solvent: Add degassed DME:Water (4:1).
-
Catalyst: Add
(3 mol%). Note: A standard catalyst is sufficient for I-coupling. -
Reaction: Stir at 25–40°C under
for 4–6 hours. -
Observation: Monitor by TLC/LCMS. The starting material (I/Br) converts to the mono-coupled product (Aryl/Br). The C4-Br bond remains intact at this temperature.
-
Workup: Standard extraction (EtOAc/Brine).
-
Step 2 (C4-Coupling): The isolated intermediate is then subjected to Suzuki conditions with Aryl-B-boronic acid, but this time heating to 80–100°C is required to activate the C4–Br bond.
Case B: The "Steric Control" Coupling (Dibromo)
Substrate: 3,5-Dibromo-1-methyl-1H-pyrazole Objective: Install Aryl-A at C3 (distal), then Aryl-B at C5 (proximal).
Rationale: In N-substituted pyrazoles, the C5 position is sterically hindered by the N-substituent (e.g., Methyl, SEM). The C3 position is accessible. Therefore, kinetic control favors C3 reaction.
Protocol 2: Regioselective C3-Arylation of Dibromide
-
Setup: Charge flask with 3,5-dibromo-1-methylpyrazole (1.0 equiv), Aryl-A-boronic acid (1.05 equiv—strictly controlled stoichiometry).
-
Catalyst: Use a catalyst system sensitive to sterics, such as
(5 mol%). Avoid highly active "universal" catalysts like Pd-XPhos G3 at this stage, as they might force bis-coupling. -
Reaction: Heat to 70–80°C in Toluene/EtOH/Water (basic conditions).
-
Critical Control: Stop reaction immediately upon consumption of starting material. Over-reaction leads to 3,5-diarylation.
-
Outcome: Major product is 3-aryl-5-bromo-1-methylpyrazole . The C5-Br is preserved for subsequent modification (often requiring forcing conditions or Buchwald ligands due to the steric hindrance at C5).
Comparative Data Summary
The following table summarizes expected performance based on aggregated literature data for sequential coupling strategies.
| Parameter | Protocol A: 4-Br-3-I-Pyrazole | Protocol B: 3,5-DiBr-Pyrazole |
| First Coupling Site | C3 (Chemoselective) | C3 (Sterically controlled) |
| Selectivity Ratio | > 20:1 (Exclusive C-I reaction) | ~ 8:1 to 10:1 (C3 vs C5) |
| First Coupling Temp | 25°C – 40°C | 70°C – 90°C |
| Common By-product | None (if temp controlled) | 3,5-Bis(aryl)pyrazole (~5-10%) |
| Second Coupling Difficulty | Moderate (C4-Br is accessible) | High (C5-Br is hindered) |
| Atom Economy | Lower (Iodine mass waste) | Higher (Bromine is lighter) |
| Cost | High (Starting material expensive) | Low (Commodity chemical) |
Expert Tips for Troubleshooting
-
The "Scrambling" Issue with Diiodides: If you use 3,4-diiodopyrazole , be aware that "halogen dance" (migration of the halogen) can occur under basic conditions, especially if the proton at C5 is acidic. This is why mixed halogens (Br/I) are safer—they lock the regiochemistry.
-
Debromination: When trying to couple a hindered bromide (like the C5-Br in Case B), pushing the temperature too high (>120°C) or using formate sources can lead to hydrodebromination (replacement of Br with H) instead of coupling. Solution: Use anhydrous conditions with specialized precatalysts (e.g., Pd-PEPPSI-IPr) if debromination is observed.
-
Purification: 3,5-Dibromopyrazole is non-polar. The mono-coupled product is often significantly more polar, making chromatographic separation easy. However, separating the 3,4-regioisomers (from a non-selective diiodo reaction) is notoriously difficult; often requiring recrystallization or HPLC.
References
-
BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[1][2] Link
-
Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry (2008). Link
- Lévesque, F., et al.Continuous-Flow Synthesis of functionalized Pyrazoles.
- Goossen, L. J., et al.Pd-catalyzed synthesis of pyrazoles.
-
Molecular Diversity Preservation International (MDPI). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023).[3][4] Link
-
Royal Society of Chemistry. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).[2][5] Link
Sources
Safety Operating Guide
1-tert-butyl-3,4-diiodo-1H-pyrazole proper disposal procedures
An operational guide for the safe handling and disposal of 1-tert-butyl-3,4-diiodo-1H-pyrazole requires a deep understanding of its chemical structure. As a heavily halogenated nitrogen-containing heterocycle, this compound presents specific logistical and environmental challenges.
The following protocols are designed for researchers and drug development professionals to ensure environmental compliance, operational safety, and the prevention of toxic exposure.
Physicochemical & Hazard Profile
Understanding the fundamental properties of a compound is the first step in designing a safe disposal strategy. The presence of two covalently bound iodine atoms on the pyrazole core dictates the need for strict segregation from standard waste streams.
| Parameter | Specification / Data | Operational Implication |
| Chemical Name | 1-tert-butyl-3,4-diiodo-1H-pyrazole | Must be explicitly written on all hazardous waste labels; abbreviations are strictly prohibited[1]. |
| CAS Number | 2409784-81-0 | Serves as the unique identifier for safety data tracking and inventory management[2]. |
| Structural Class | Halogenated Nitrogen Heterocycle | Mandates segregation into halogenated waste streams for specialized high-temperature incineration[3]. |
| Halogen Content | Di-iodinated (C-I bonds) | C-I bonds are susceptible to photolytic cleavage. Waste should ideally be stored in amber or opaque containers to prevent the release of reactive iodine species. |
| Environmental Hazard | High Aquatic Toxicity | Absolute prohibition of drain or sewer disposal. Iodinated compounds are highly hazardous to aquatic ecosystems[4]. |
The Causality of Segregation: Halogenated vs. Non-Halogenated Streams
A critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated solvents. 1-tert-butyl-3,4-diiodo-1H-pyrazole must be strictly segregated into a dedicated halogenated organic waste stream[5].
The Causality: This segregation is driven by the thermodynamics of waste destruction. Halogenated waste requires specialized high-temperature incineration equipped with post-combustion scrubbers. These scrubbers are necessary to capture toxic halogen gases—such as hydroiodic acid (HI) or elemental iodine gas (
Step-by-Step Disposal Methodology
To ensure compliance and safety, execute the following self-validating workflows for waste containerization and disposal.
Phase 1: Containerization and Labeling
-
Select Compatible Containers: Use chemically resistant, sealable containers (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass) to prevent structural degradation by halogenated organics[1].
-
Apply Prescriptive Labeling: Attach a "Hazardous Waste" tag the moment the first drop of waste is introduced. The label must include the full chemical name ("Waste 1-tert-butyl-3,4-diiodo-1H-pyrazole") and specific hazard warnings (e.g., "Toxic," "Environmental Hazard")[1][6].
-
Establish Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Self-Validating Check: Implement a visual date-tagging system upon the first drop of waste. The system validates compliance when the accumulation start date is clearly visible, ensuring the container is transferred to Environmental Health and Radiation Safety (EHRS) before the 3-month or 55-gallon regulatory threshold is breached[5][7].
-
Phase 2: The Triple-Rinse Protocol for Empty Containers
Empty containers that previously held acutely hazardous or halogenated compounds cannot be discarded as standard trash until decontaminated[5].
-
First Rinse: Add a compatible solvent (e.g., dichloromethane or ethyl acetate) capable of fully dissolving the pyrazole residue. Agitate thoroughly and pour the rinsate into the halogenated liquid waste container.
-
Second & Third Rinse: Repeat the process two more times with fresh solvent.
-
Deface and Discard: Remove or completely deface the original chemical label, remove the cap, and dispose of the clean container as regular solid waste[5].
-
The Causality (Self-Validation): The triple-rinse protocol operates on the mathematical principle of serial dilution. If a container retains 1 mL of residual compound, rinsing with 100 mL of solvent reduces the concentration to 1%. A second rinse reduces it to 0.01%, and a third to 0.0001%. This mathematical certainty creates a self-validating system where the container is definitively stripped of hazardous residue.
-
Emergency Spill Management Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination.
-
Evacuate & Ventilate: Immediately evacuate non-essential personnel from the area and ensure the fume hood or room ventilation is operating at maximum capacity to disperse volatile degradation products[1].
-
Containment:
-
Collection: Sweep the absorbed materials using non-sparking tools and place them into a sealable, chemically resistant hazardous waste bin[1][6].
-
Decontamination & Validation: Wash the affected surface with a compatible solvent or detergent. The protocol validates itself when a final solvent wipe yields no visual residue or UV-active trace (if utilizing a UV lamp for heterocycle detection), confirming the area is fully decontaminated.
Disposal Workflow Visualization
The following decision tree illustrates the logical routing of 1-tert-butyl-3,4-diiodo-1H-pyrazole waste based on its physical state.
Logical workflow for the segregation and disposal of halogenated pyrazole waste.
Comprehensive References
-
BenchChem. Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
-
BenchChem. Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals.
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide.
-
New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
-
Chemsrc. 1-tert-butyl-3,4-diiodo-1H-pyrazole CAS Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:1058232-28-2 | 1-(2-chloro-6-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | Chemsrc [chemsrc.com]
- 3. reed.edu [reed.edu]
- 4. nj.gov [nj.gov]
- 5. vumc.org [vumc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Standard Operating Procedure & Safety Logistics: Handling 1-tert-butyl-3,4-diiodo-1H-pyrazole
Executive Summary
For researchers and drug development professionals, handling heavily halogenated heterocyclic building blocks requires moving beyond basic safety compliance into mechanistic risk management. 1-tert-butyl-3,4-diiodo-1H-pyrazole (CAS: 2409784-81-0)[1] is a sterically hindered, di-iodinated compound frequently utilized in advanced cross-coupling reactions. Due to its labile carbon-iodine (C-I) bonds, this compound presents unique logistical challenges, including photolytic degradation, potential thyroid toxicity upon absorption, and strict environmental disposal requirements.
This guide provides a self-validating, causality-driven framework for the safe handling, operational workflow, and disposal of this specific pyrazole derivative.
Chemical Profiling & Mechanistic Hazards
To handle a chemical safely, one must understand the causality behind its hazards. The presence of two heavy iodine atoms on the pyrazole core makes this compound highly susceptible to photolytic and thermal stress. Organic iodides are inherently light-sensitive; upon exposure to UV or visible light, the C-I bonds undergo homolytic cleavage, resulting in the release of elemental iodine (
This degradation not only ruins the reagent for sensitive catalytic cycles but also generates hazardous
Quantitative & Hazard Data Summary
| Property / Hazard | Value / Specification | Operational Implication |
| CAS Number | 2409784-81-0[1] | Unique identifier for inventory tracking and SDS retrieval. |
| Chemical Class | Halogenated Heterocycle | Dictates light-sensitive storage and strict halogenated waste disposal[3]. |
| Target Organs | Eyes, Skin, Thyroid | Mandates rigorous contact prevention and respiratory controls. |
| Photostability | Low (Light Sensitive) | Degradation visually presents as a yellow/brown discoloration[2]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix outlines the required PPE and the mechanistic justification for each.
| PPE Category | Specification | Causality / Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥8 mil) | Halogenated organics and free iodine can permeate standard thin latex or low-density nitrile over time. Double-gloving provides a fail-safe against micro-tears and solvent permeation. |
| Eye/Face | Chemical Splash Goggles | Protects against micro-particulate dust (if handled as a solid) or solvent splashes during dissolution. Safety glasses lack the orbital seal required to block |
| Respiratory | Fume Hood (>100 fpm face velocity) | Mitigates inhalation of sublimated iodine resulting from the photolytic degradation of the compound[2]. |
| Body | Flame-Resistant (FR) Lab Coat | Prevents dermal exposure; FR material is mandatory if the compound is being handled alongside highly flammable solvents (e.g., THF, Toluene) during cross-coupling setups. |
Operational Workflow & Handling Protocols
Every step in the handling process must be treated as a closed system to prevent environmental release and degradation.
Fig 1: Step-by-step operational workflow for handling halogenated pyrazoles.
Step-by-Step Methodology: Safe Dispensing and Reaction Setup
-
Pre-Operation Visual Validation: Inspect the amber storage vial before opening. If the solid exhibits a distinct yellow or brown tint, photolytic degradation has occurred, releasing elemental iodine[2]. Proceed with extreme caution as
vapor may have slightly pressurized the headspace. -
Environment Preparation: Ensure the fume hood sash is at the optimal height. Lay down a disposable, chemical-resistant bench mat to catch micro-spills, as iodinated compounds will permanently stain standard bench surfaces.
-
Dispensing: Using an anti-static micro-spatula, transfer the required mass into a pre-tared reaction vessel. Crucial: Never return excess reagent to the original vial. Doing so introduces ambient moisture and oxygen, accelerating degradation.
-
Inerting: Immediately purge the reaction vessel with Argon or Nitrogen. While the bulky tert-butyl group provides some steric shielding to the pyrazole ring, the C-I bonds remain highly susceptible to oxidative cleavage.
-
Decontamination: Wipe down the balance and spatulas with a compatible solvent (e.g., isopropanol, or a dilute sodium thiosulfate solution if purple/brown iodine staining is visible) before removing your hands from the fume hood.
Storage & Degradation Kinetics
Proper storage is the first line of defense in chemical safety. 1-tert-butyl-3,4-diiodo-1H-pyrazole must be stored in an amber glass vial , backfilled with an inert gas, and kept at 2–8°C.
Fig 2: Photolytic degradation pathway and associated toxicity risks of organic iodides.
Waste Segregation & Disposal Plan
The disposal of halogenated organics is heavily regulated due to their environmental persistence and the risk of generating toxic byproducts (e.g., dioxins) if incinerated improperly.
Step-by-Step Methodology: Disposal Logistics
-
Strict Segregation: All liquid waste containing this compound (including reaction filtrates and extraction solvents) must be deposited strictly into containers explicitly labeled "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and violates standard environmental health and safety (EHS) guidelines[3],[4].
-
Container Rinsing: Empty vials or flasks that contained the pure compound are not considered standard glass waste. They must be triple-rinsed with a compatible solvent (e.g., dichloromethane or acetone). The resulting rinsate must be collected and handled as hazardous halogenated waste[5],[4].
-
Solid Waste: Contaminated gloves, bench mats, and weigh boats must be disposed of in a designated solid hazardous waste bin, completely separate from general municipal trash.
References
1.[1] 1-(2-chloro-6-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | Chemsrc. Chemsrc.com. URL: [Link] 2.[5] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). URL: [Link] 3.[3] Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). URL: [Link] 4.[4] Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: [Link] 5.[2] Isopropyl iodide - Wikipedia. Wikipedia.org. URL: [Link]
Sources
- 1. CAS#:1058232-28-2 | 1-(2-chloro-6-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | Chemsrc [chemsrc.com]
- 2. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
